molecular formula C8H11N B1216643 4-Ethylaniline CAS No. 589-16-2

4-Ethylaniline

Cat. No.: B1216643
CAS No.: 589-16-2
M. Wt: 121.18 g/mol
InChI Key: HRXZRAXKKNUKRF-UHFFFAOYSA-N
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Description

4-Ethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62015. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylaniline
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InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HRXZRAXKKNUKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID0022066
Record name 4-Ethylaniline
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Molecular Weight

121.18 g/mol
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CAS No.

589-16-2
Record name 4-Ethylaniline
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Record name 4-Ethylaniline
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Record name 4-ETHYLANILINE
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Record name Benzenamine, 4-ethyl-
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Record name 4-ethylaniline
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Record name 4-ETHYLANILINE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethylaniline from Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylaniline, a key intermediate in the pharmaceutical and dye industries. The synthesis is a two-step process involving the nitration of ethylbenzene followed by the reduction of the para-isomer of the resulting nitroethylbenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic route.

Overview of the Synthetic Pathway

The synthesis of this compound from ethylbenzene proceeds through two primary chemical transformations:

  • Electrophilic Aromatic Substitution (Nitration): Ethylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. This reaction yields a mixture of ortho-, meta-, and para-nitroethylbenzene isomers.

  • Reduction of the Nitro Group: The para-nitroethylbenzene isomer is then selectively reduced to the corresponding amine, this compound (-NH₂). This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in an acidic medium.

Synthesis_Pathway Ethylbenzene Ethylbenzene Nitroethylbenzene_Isomers o-, m-, p-Nitroethylbenzene Isomers Ethylbenzene->Nitroethylbenzene_Isomers Nitration (HNO₃, H₂SO₄) p_Nitroethylbenzene p-Nitroethylbenzene Nitroethylbenzene_Isomers->p_Nitroethylbenzene Isomer Separation 4_Ethylaniline This compound p_Nitroethylbenzene->4_Ethylaniline Reduction

Caption: Overall synthetic pathway for this compound from ethylbenzene.

Step 1: Nitration of Ethylbenzene

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-directing substituent, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself.

Regioselectivity

The ethyl group's directing effect is primarily due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during ortho and para attack. Steric hindrance from the ethyl group slightly disfavors substitution at the ortho positions, leading to a higher proportion of the para isomer.

Quantitative Data: Isomer Distribution

The table below summarizes the typical isomer distribution for the nitration of ethylbenzene under standard mixed-acid conditions.

IsomerPercentage (%)
ortho-Nitroethylbenzene~35-45%
meta-Nitroethylbenzene~2-5%
para-Nitroethylbenzene~50-60%

Note: The exact isomer distribution can be influenced by reaction temperature and the specific nitrating agent used.

Experimental Protocol: Mixed-Acid Nitration

This protocol describes a standard laboratory procedure for the nitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Dichloromethane or Diethyl Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Beakers

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.

  • Nitration Reaction: To the chilled and stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel at a rate that maintains the reaction temperature below 15°C. After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Extract the product into dichloromethane or diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent using a rotary evaporator.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Cool H₂SO₄ in Ice Bath B Add HNO₃ dropwise to H₂SO₄ (keep temp < 10°C) A->B Formation of Nitrating Mixture C Add Ethylbenzene dropwise (keep temp < 15°C) B->C D Stir in ice bath (30 min) C->D E Stir at room temp (1 hr) D->E F Pour onto ice E->F G Extract with organic solvent F->G H Wash with H₂O, NaHCO₃, brine G->H I Dry with MgSO₄ H->I J Remove solvent (rotovap) I->J

Caption: Experimental workflow for the nitration of ethylbenzene.

Separation of Isomers

The resulting mixture of nitroethylbenzene isomers is typically separated by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are sufficiently different to allow for effective separation.

CompoundBoiling Point (°C at 760 mmHg)
o-Nitroethylbenzene~227-228
p-Nitroethylbenzene~245-246

Step 2: Reduction of p-Nitroethylbenzene to this compound

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice often depending on factors such as cost, scale, and the presence of other functional groups.

Reduction Methods and Quantitative Data

The following table summarizes common methods for the reduction of p-nitroethylbenzene and their typical yields.

Reduction MethodReagents and ConditionsTypical Yield of this compound (%)
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂ catalyst, Ethanol or Acetic Acid solvent>95%
Iron in Acidic Medium (Béchamp Reduction) Fe powder, HCl or Acetic Acid, Ethanol/Water solvent, reflux85-95%
Stannous Chloride (SnCl₂) Reduction SnCl₂, concentrated HCl, Ethanol solvent, reflux90-98%
Experimental Protocols

Materials:

  • p-Nitroethylbenzene

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

Equipment:

  • Parr hydrogenator or a flask equipped with a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filter apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve p-nitroethylbenzene in ethanol or ethyl acetate. Add a catalytic amount of Pd/C.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield this compound.

Materials:

  • p-Nitroethylbenzene

  • Iron powder

  • Concentrated Hydrochloric Acid or Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Hydroxide solution (e.g., 2 M)

  • Dichloromethane or Diethyl Ether

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-nitroethylbenzene, ethanol, and water. Add iron powder with vigorous stirring.

  • Reduction: Heat the mixture to reflux and then add concentrated hydrochloric acid or glacial acetic acid dropwise. Continue refluxing until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and filter to remove excess iron.

  • Isolation: Make the filtrate basic with a sodium hydroxide solution. Extract the this compound into dichloromethane or diethyl ether. Dry the organic layer and remove the solvent to obtain the crude product.

Reduction_Logic cluster_methods Choice of Reduction Method cluster_considerations Key Considerations Start p-Nitroethylbenzene A Catalytic Hydrogenation (H₂, Pd/C) Start->A B Iron Reduction (Fe, HCl) Start->B C Tin Chloride Reduction (SnCl₂) Start->C D High Yield & Purity A->D End This compound E Cost-Effective & Scalable B->E F Mild Conditions & Functional Group Tolerance C->F

Caption: Logical considerations for choosing a reduction method.

Purification of this compound

The crude this compound obtained from the reduction step can be purified by vacuum distillation.[1][2][3] Recrystallization of a solid derivative, such as the acetylated product, can also be employed for high-purity applications.[4]

Experimental Protocol: Vacuum Distillation

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum and begin heating.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 216°C at atmospheric pressure.

Safety Considerations

  • Nitration: The nitration of ethylbenzene is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety precautions. The reduction with iron and acid can generate significant heat.

  • This compound: this compound is toxic and can be absorbed through the skin. Handle with appropriate PPE.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Spectroscopic Profile of 4-Ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylaniline, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.96d2HAr-H (ortho to -NH₂)
6.58d2HAr-H (meta to -NH₂)
3.40s2H-NH₂
2.51q2H-CH₂-CH₃
1.17t3H-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
144.5Ar-C (-NH₂)
134.0Ar-C (-CH₂CH₃)
128.8Ar-CH (meta to -NH₂)
115.2Ar-CH (ortho to -NH₂)
28.0-CH₂-
16.0-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360Strong, SharpN-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2900MediumAliphatic C-H stretch
1680 - 1650MediumC=C aromatic ring stretch
~1600MediumAromatic ring skeletal vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
12134.16[M]⁺ (Molecular Ion)
106100.00[M-CH₃]⁺ (Base Peak)
7711.27[C₆H₅]⁺

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

2.2.3. Data Processing The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

2.3.1. Sample Introduction A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

2.3.2. Ionization Electron Ionization (EI) is a common method for the analysis of small molecules like this compound. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

2.3.3. Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

2.3.4. Data Processing The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is assigned a relative abundance of 100% and is referred to as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution/Preparation Dissolution/Preparation Sample->Dissolution/Preparation NMR NMR Dissolution/Preparation->NMR NMR Tube IR IR Dissolution/Preparation->IR Salt Plates/ATR MS MS Dissolution/Preparation->MS GC/Direct Inlet Raw_Data Raw_Data NMR->Raw_Data FID IR->Raw_Data Interferogram MS->Raw_Data Ion Count Processed_Spectra Processed_Spectra Raw_Data->Processed_Spectra Fourier Transform/ Conversion Structure_Elucidation Structure_Elucidation Processed_Spectra->Structure_Elucidation Peak Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

A Comprehensive Technical Guide to the Solubility of 4-Ethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylaniline, a key intermediate in various industrial applications, including the synthesis of dyes and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility in a range of common organic solvents, based on established chemical principles and available safety and technical data sheets. Furthermore, this guide presents detailed experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs. A logical workflow for solubility assessment is also provided to guide researchers in their experimental design.

Introduction

This compound (CAS No. 589-16-2) is an aromatic amine with the chemical formula C₈H₁₁N. Its molecular structure, consisting of an ethyl group and an amino group attached to a benzene ring in the para position, dictates its physicochemical properties, including its solubility. A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes, formulation development, and in vitro/in vivo studies. This guide aims to be a valuable resource for professionals working with this compound.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, its general solubility behavior can be inferred from its chemical structure and is qualitatively described in various sources. This compound is generally characterized as being soluble in polar organic solvents and immiscible in water.[1][2][3][4][5]

The "like dissolves like" principle is a key determinant of its solubility. The presence of the nonpolar ethyl group and the benzene ring contributes to its solubility in nonpolar solvents, while the polar amino group allows for hydrogen bonding and interaction with polar solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventIUPAC NameQualitative SolubilityRationale for Solubility
Alcohols MethanolMethanolSoluble[2][3]The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino group of this compound.
EthanolEthanolSoluble[1][3]Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound.
Ethers Diethyl EtherEthoxyethaneSoluble[1][3]The ether oxygen can act as a hydrogen bond acceptor for the amino group of this compound.
Halogenated Solvents ChloroformTrichloromethaneSoluble[1][3]Chloroform can act as a weak hydrogen bond donor, and its polarity is suitable for dissolving this compound.
Aromatic Hydrocarbons BenzeneBenzeneSoluble[3]The similar aromatic structures of benzene and this compound lead to favorable van der Waals interactions.
Aqueous Solvents WaterWaterImmiscible[4][5]The large nonpolar ethyl and phenyl groups of this compound dominate its interaction with water, making it poorly soluble despite the presence of the polar amino group.

Disclaimer: The information presented in this table is based on qualitative statements from various chemical suppliers and databases. For precise quantitative data, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following section details three common and effective methods for determining the solubility of a liquid analyte like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask or a stirred beaker).

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand to allow the undissolved this compound to separate from the saturated solution. Centrifugation can be used to accelerate this process.

  • Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of this compound).

  • Mass Determination: The container with the non-volatile this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

UV-Visible (UV-Vis) Spectroscopic Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

  • Sample Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Solubility Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when high accuracy is required.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.

  • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve of peak area versus concentration is constructed.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Injection: A known volume of the clear supernatant is withdrawn, filtered through a suitable syringe filter (e.g., 0.22 µm), and then diluted with the mobile phase if necessary. A known volume of the prepared sample is injected into the HPLC system.

  • Peak Analysis: The peak area corresponding to this compound in the chromatogram is determined.

  • Concentration Determination: The concentration of this compound in the injected sample is determined from the calibration curve.

  • Solubility Calculation: The solubility of this compound in the saturated solution is calculated, accounting for any dilution steps.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of this compound using the described experimental methods.

G Workflow for Gravimetric Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate phases (settling/centrifugation) B->C D Withdraw known volume of supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G

Caption: Gravimetric Method Workflow

G Workflow for UV-Vis Spectroscopic Solubility Determination cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions B Measure absorbance at λmax A->B C Construct calibration curve B->C G Determine concentration from calibration curve C->G D Prepare saturated solution E Dilute supernatant D->E F Measure absorbance E->F F->G H Calculate solubility G->H

Caption: UV-Vis Spectroscopy Workflow

G Workflow for HPLC Solubility Determination cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions B Inject into HPLC A->B C Construct calibration curve (Peak Area vs. Conc.) B->C G Determine concentration from calibration curve C->G D Prepare saturated solution E Filter and dilute supernatant D->E F Inject into HPLC E->F F->G H Calculate solubility G->H

Caption: HPLC Method Workflow

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocols presented herein offer a solid foundation for researchers and professionals. The provided workflows and methodologies will enable the generation of precise and reliable solubility data, which is essential for the effective application of this compound in research, development, and industrial processes. It is strongly recommended that experimental determination of solubility be conducted for any application where precise quantitative values are required.

References

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of 4-Ethylaniline (CAS No: 589-16-2). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide summarizes available quantitative data, details relevant experimental methodologies, and illustrates the interplay of thermochemical parameters.

Core Thermochemical Properties of this compound

This compound, an aromatic amine, possesses distinct thermochemical properties that are crucial for its application in synthesis, material science, and pharmaceutical development. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this section consolidates the available information. For comparative purposes, data for the parent compound, aniline, is also provided.

Table 1: Summary of Quantitative Thermochemical Data for this compound

PropertyValueUnits
Molecular FormulaC₈H₁₁N-
Molecular Weight121.18 g/mol
Melting Point-5°C
Boiling Point214 - 216°C
Heat of Vaporization (ΔvapH)45.4kJ/mol
Density0.975g/cm³ at 25°C
Flash Point85°C

Table 2: Comparative Thermochemical Data for Aniline (CAS No: 62-53-3)

PropertyValueUnits
Molecular FormulaC₆H₇N-
Molecular Weight93.13 g/mol
Standard Liquid Enthalpy of Formation (ΔfH°liquid)31.03 ± 0.63kJ/mol
Standard Gas Enthalpy of Formation (ΔfH°gas)81 ± 3kJ/mol
Enthalpy of Fusion (ΔfusH)10.5kJ/mol
Entropy of Fusion (ΔfusS)39.57J/mol·K
Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K191.01 - 194.1J/mol·K

Thermal Stability

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of organic compounds like this compound relies on a suite of well-established experimental techniques. The following protocols provide a general overview of the methodologies that would be employed.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property, typically determined using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.5 grams) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited remotely via an electrical fuse.

  • Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric and non-calorimetric methods. Differential Scanning Calorimetry (DSC) is a common and efficient technique.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. A small hole is often pierced in the lid to allow for vaporization. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample vaporizes, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The area of the endothermic peak is integrated to determine the total heat absorbed during vaporization. The enthalpy of vaporization is then calculated by dividing this heat by the mass of the sample and converting to a molar value.

Determination of Enthalpy of Fusion

The enthalpy of fusion, or the heat required to melt the solid, is also readily measured using DSC.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A precisely weighed sample of solid this compound (previously frozen) is sealed in an aluminum pan.

  • Instrument Setup: The sample and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled rate through its melting point.

  • Measurement: As the sample melts, it absorbs heat, which is detected as an endothermic peak by the DSC.

  • Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.

Determination of Heat Capacity

The heat capacity of a substance, which is the amount of heat required to raise its temperature by one degree, can be determined using adiabatic calorimetry or DSC.

Methodology: Differential Scanning Calorimetry (DSC) - Three-Step Method

  • Baseline Run: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow of the instrument over the desired temperature range.

  • Standard Run: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

  • Sample Run: A third run is conducted with a known mass of this compound in the sample pan.

  • Data Analysis: By comparing the heat flow data from the three runs, the heat capacity of the this compound sample as a function of temperature can be calculated.

Interrelation of Thermochemical Properties and Stability

The various thermochemical properties are interconnected and collectively contribute to the overall understanding of a compound's stability and behavior under different conditions. The following diagram illustrates these relationships.

Thermochemical_Properties cluster_0 Fundamental Properties cluster_1 Phase Change Properties cluster_2 Thermodynamic Functions & Stability Enthalpy_Formation Enthalpy of Formation (ΔfH°) Gibbs_Free_Energy Gibbs Free Energy (ΔG) Enthalpy_Formation->Gibbs_Free_Energy Hess's Law Enthalpy_Combustion Enthalpy of Combustion (ΔcH°) Enthalpy_Combustion->Enthalpy_Formation Calculated from Enthalpy_Vaporization Enthalpy of Vaporization (ΔvapH) Enthalpy_Sublimation Enthalpy of Sublimation (ΔsubH) Enthalpy_Vaporization->Enthalpy_Sublimation ΔsubH = ΔfusH + ΔvapH Thermal_Stability Thermal Stability Enthalpy_Vaporization->Thermal_Stability Volatility Enthalpy_Fusion Enthalpy of Fusion (ΔfusH) Enthalpy_Fusion->Enthalpy_Sublimation Heat_Capacity Heat Capacity (Cp) Entropy Entropy (S) Heat_Capacity->Entropy Integration Entropy->Gibbs_Free_Energy ΔG = ΔH - TΔS Gibbs_Free_Energy->Thermal_Stability Indicates Spontaneity of Decomposition

Caption: Interrelationship of key thermochemical properties and their influence on thermal stability.

References

An In-depth Technical Guide on the Reactivity of 4-Ethylaniline in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethylaniline is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the strongly activating amino group (-NH₂) and the moderately activating ethyl group (-CH₂CH₃). Both substituents are ortho, para-directing, leading to a high propensity for substitution at the positions ortho to the amino group (positions 2 and 6) and, to a lesser extent, ortho to the ethyl group (positions 3 and 5). However, the high reactivity of the aniline moiety presents challenges, including polysubstitution and side reactions under acidic conditions. This guide provides a detailed analysis of the reactivity of this compound in key EAS reactions, offering experimental protocols and quantitative data to inform synthetic strategies.

Core Principles of this compound Reactivity in Electrophilic Aromatic Substitution

The reactivity of this compound in electrophilic aromatic substitution is dictated by the combined electronic effects of its two substituents: the amino group and the ethyl group.

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through the +M (mesomeric) effect. This significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles. The amino group is a strong ortho, para-director.[2]

  • Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group, primarily through the +I (inductive) effect, donating electron density to the ring. It is also an ortho, para-director.

The synergistic effect of these two activating, ortho, para-directing groups renders the this compound ring highly activated towards electrophilic attack, particularly at the positions ortho to the powerful amino group.

However, the basicity of the amino group can lead to complications in strongly acidic reaction conditions, such as those used in nitration and Friedel-Crafts reactions. Protonation of the amino group to form the anilinium ion (-NH₃⁺) transforms it into a strongly deactivating, meta-directing group.[2][3][4] Furthermore, the high reactivity of the aniline ring can lead to multiple substitutions and oxidation by strong oxidizing agents.[5]

To control the reactivity and regioselectivity, the amino group is often protected, most commonly by acetylation to form N-(4-ethylphenyl)acetamide (4-ethylacetanilide). The acetamido group (-NHCOCH₃) is still an ortho, para-directing and activating group, but its activating effect is significantly attenuated compared to the amino group. This moderation allows for more controlled monosubstitution.[5]

Quantitative Data on Isomer Distribution

Precise quantitative data for the electrophilic aromatic substitution of this compound is not extensively reported in the literature. However, data from closely related compounds, such as 4-methylacetanilide, provides a strong basis for predicting the regioselectivity. The following table summarizes the expected major products and their estimated distribution based on available data for analogous compounds.

Electrophilic Substitution ReactionSubstrateMajor Product(s)Estimated Isomer Distribution
Nitration N-(4-ethylphenyl)acetamide2-Nitro-4-ethylacetanilide~97% ortho (to the acetamido group)
Bromination N-(4-ethylphenyl)acetamide2-Bromo-4-ethylacetanilidePredominantly ortho
Sulfonation This compound2-Amino-5-ethylbenzenesulfonic acidMajor product is ortho to the amino group
Friedel-Crafts Acylation N-(4-ethylphenyl)acetamide2-Acetyl-4-ethylacetanilidePredominantly ortho

Note: The isomer distribution for nitration is based on data for the nitration of 4-methylacetanilide, which is expected to have very similar directing effects to N-(4-ethylphenyl)acetamide.[6]

Experimental Protocols

The following are detailed methodologies for key electrophilic aromatic substitution reactions of this compound, incorporating the necessary protection and deprotection steps where applicable.

Acetylation of this compound (Protection of the Amino Group)

Objective: To protect the amino group of this compound to moderate its reactivity and prevent side reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add a solution of sodium acetate (1.2 equivalents) in water.

  • Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid N-(4-ethylphenyl)acetamide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-ethylphenyl)acetamide.

Nitration of N-(4-ethylphenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring of the protected this compound.

Materials:

  • N-(4-ethylphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ethanol

Procedure:

  • In a flask, dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • The primary product expected is 2-nitro-4-ethylacetanilide.

Bromination of N-(4-ethylphenyl)acetamide

Objective: To introduce a bromine atom onto the aromatic ring of the protected this compound.

Materials:

  • N-(4-ethylphenyl)acetamide

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

Procedure:

  • Dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in glacial acetic acid in a flask.

  • Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature.

  • Stir the mixture for 30 minutes. A precipitate of the brominated product should form.

  • Pour the reaction mixture into a large volume of water.

  • Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The major product is expected to be 2-bromo-4-ethylacetanilide.

Sulfonation of this compound

Objective: To introduce a sulfonic acid group onto the aromatic ring of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid

Procedure:

  • In a flask, carefully add this compound (1 equivalent) to concentrated sulfuric acid (3-4 equivalents). An exothermic reaction will occur, forming the anilinium sulfate salt.

  • Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • The product, 2-amino-5-ethylbenzenesulfonic acid, will precipitate as a zwitterion.

  • Collect the solid by filtration, wash with a small amount of cold water, and dry.

Friedel-Crafts Acylation of N-(4-ethylphenyl)acetamide

Objective: To introduce an acyl group onto the aromatic ring of protected this compound.

Materials:

  • N-(4-ethylphenyl)acetamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

  • Dilute hydrochloric acid

Procedure:

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Add a solution of N-(4-ethylphenyl)acetamide (1 equivalent) and the acyl chloride (1.1 equivalents) in the same solvent from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

  • The crude product can be purified by recrystallization or column chromatography.

Hydrolysis of the Acyl Protecting Group (Deprotection)

Objective: To remove the acetyl protecting group to regenerate the substituted amino group.

Materials:

  • Substituted N-(4-ethylphenyl)acetamide

  • Aqueous hydrochloric acid (e.g., 10%) or aqueous sodium hydroxide (e.g., 10%)

Procedure (Acidic Hydrolysis):

  • Reflux the N-acylated compound with an excess of aqueous hydrochloric acid for 1-2 hours.

  • Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free substituted this compound.

  • Collect the product by filtration, wash with water, and dry.

Procedure (Basic Hydrolysis):

  • Reflux the N-acylated compound with an excess of aqueous sodium hydroxide solution for 1-2 hours.

  • Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).

  • Isolate and purify the substituted this compound.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution of this compound

G cluster_0 Substituent Effects on this compound cluster_1 Regioselectivity NH2 Amino Group (-NH₂) Ring Aromatic Ring NH2->Ring +M Effect (Strong Activation) Ortho_NH2 Ortho to -NH₂ (Positions 2, 6) Highly Activated Et Ethyl Group (-Et) Et->Ring +I Effect (Weak Activation) Para_Et Para to -Et (Position 4) Occupied by -NH₂ Ring->Ortho_NH2 Major Products Ortho_Et Ortho to -Et (Positions 3, 5) Moderately Activated Ring->Ortho_Et Minor Products

Caption: Directing effects of amino and ethyl groups on this compound.

Experimental Workflow for Controlled Electrophilic Aromatic Substitution of this compound

G Start This compound Protection Protection (Acetylation) Start->Protection Protected N-(4-ethylphenyl)acetamide Protection->Protected EAS Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.) Protected->EAS Substituted_Protected Substituted N-(4-ethylphenyl)acetamide EAS->Substituted_Protected Deprotection Deprotection (Hydrolysis) Substituted_Protected->Deprotection Final_Product Substituted This compound Deprotection->Final_Product

Caption: General workflow for controlled EAS of this compound.

Conclusion

This compound is a highly reactive aromatic amine in electrophilic substitution reactions. The synergistic activating and ortho, para-directing effects of the amino and ethyl groups lead to a high rate of reaction, primarily at the positions ortho to the amino group. However, this high reactivity necessitates careful control of reaction conditions and often requires the protection of the amino group to prevent polysubstitution and undesirable side reactions. The use of an N-acetyl protecting group is a standard and effective strategy to moderate the reactivity and achieve selective monosubstitution. The experimental protocols and data presented in this guide provide a framework for the successful synthesis of substituted this compound derivatives, which are important precursors in various fields of chemical research and development.

References

Quantum Chemical Blueprint of 4-Ethylaniline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the molecular architecture and electronic properties of 4-Ethylaniline, this technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development. By leveraging quantum chemical calculations, we unlock a deeper understanding of this compound's behavior, paving the way for its advanced applications.

This compound (C8H11N) is an aromatic amine that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and is increasingly finding use in material science, particularly in the development of polymers and liquid crystals.[1][2][3][4] Its molecular structure, featuring an ethyl group and an amino group attached to a benzene ring in the para position, dictates its chemical reactivity and physical properties.[1] Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the subatomic level, offering insights that are often difficult to obtain through experimental methods alone.

This guide details the theoretical framework and computational protocols for the quantum chemical analysis of this compound, presenting key calculated data in a structured format. It further provides visualizations of the computational workflow and the relationships between the molecule's properties and its applications, offering a comprehensive toolkit for researchers.

Key Physicochemical and Calculated Properties

The fundamental properties of this compound are summarized below. These values, derived from both experimental measurements and computational predictions, form the basis for understanding the molecule's behavior.

PropertyValueSource
Molecular FormulaC8H11N[1][5][6][7][8]
Molecular Weight121.18 g/mol [5][6][7]
IUPAC NameThis compound[5]
CAS Number589-16-2[1][3]
Melting Point-5 °C[2][6][9]
Boiling Point214-216 °C[2][6]
Density0.975 g/cm³[6]
AppearanceColorless to pale yellow liquid or solid[1]

Table 1: General Physicochemical Properties of this compound.

Theoretical Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like this compound. While specific computational results for this compound are not abundant in the provided search results, we can infer a standard set of properties that would be the target of such a study. The following table outlines these key parameters.

ParameterDescriptionTypical Calculation Method
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.DFT/B3LYP/6-311++G(d,p)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.DFT/B3LYP/6-311++G(d,p)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, relating to chemical reactivity and electronic transitions.DFT/B3LYP/6-311++G(d,p)
Dipole MomentA measure of the polarity of the molecule.DFT/B3LYP/6-311++G(d,p)
Mulliken Atomic ChargesThe partial charge distribution on each atom, indicating reactive sites.DFT/B3LYP/6-311++G(d,p)
Vibrational FrequenciesTheoretical prediction of infrared and Raman spectral peaks for comparison with experimental data.DFT/B3LYP/6-311++G(d,p)

Table 2: Key Quantum Chemical Parameters for this compound.

Experimental Protocols: A Computational Approach

The following section details a robust and widely accepted computational methodology for performing quantum chemical calculations on this compound and similar aromatic compounds. This protocol is based on established practices in the field.[10][11][12]

1. Molecular Structure Optimization:

  • Objective: To find the equilibrium geometry of the this compound molecule corresponding to a minimum on the potential energy surface.

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[11]

  • Basis Set: The 6-311++G(d,p) basis set is suggested for a high degree of accuracy, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization calculation using the specified method and basis set.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

2. Electronic Property Calculation:

  • Objective: To determine the electronic characteristics of the optimized structure.

  • Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation. This will provide key electronic data, including HOMO and LUMO energies, the total dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).

3. Vibrational Frequency Analysis:

  • Objective: To predict the infrared (IR) spectrum of this compound.

  • Procedure: The frequency calculation performed to confirm the optimized geometry also yields the vibrational modes and their corresponding frequencies and intensities. These can be plotted to generate a theoretical IR spectrum, which can then be compared with experimental spectra for validation.[8]

Visualizing the Computational and Application Pathways

To better understand the workflow and the relevance of these calculations, the following diagrams are provided.

G cluster_workflow Computational Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Single Point Energy Calculation B->D E Optimized Geometry (Bond Lengths, Angles) C->E Confirmation F Vibrational Frequencies (Theoretical IR/Raman) C->F G Electronic Properties (HOMO, LUMO, Dipole Moment) D->G

Computational workflow for this compound.

The diagram above illustrates the typical sequence of steps in a quantum chemical study of a molecule like this compound. Starting with an initial structure, the geometry is optimized to find the most stable conformation. Subsequent calculations then derive the vibrational and electronic properties from this optimized structure.

G cluster_properties_applications Calculated Properties and Their Applications cluster_calc Calculated Properties cluster_app Research & Development Applications HOMO_LUMO HOMO-LUMO Gap Reactivity Predicting Chemical Reactivity HOMO_LUMO->Reactivity Material Material Science (e.g., Polymers, Dyes) HOMO_LUMO->Material Dipole Dipole Moment Drug Drug Design & Docking Dipole->Drug Charges Atomic Charges Charges->Reactivity Charges->Drug Vib Vibrational Spectra Spectra Spectroscopic Analysis Vib->Spectra

Linking calculated properties to applications.

This second diagram demonstrates the practical utility of the calculated quantum chemical data. For instance, the HOMO-LUMO gap and atomic charges are crucial for predicting the molecule's reactivity and its potential as a precursor in organic synthesis.[2] Similarly, the dipole moment and charge distribution are vital inputs for molecular docking studies in drug development, while calculated spectra aid in the interpretation of experimental results.

Conclusion

Quantum chemical calculations offer a profound, detailed perspective on the structure and properties of this compound. The methodologies outlined in this guide provide a clear framework for researchers to compute and analyze its molecular and electronic characteristics. The resulting data not only deepens our fundamental understanding of this compound but also directly supports its application in diverse fields, from the synthesis of novel materials to the development of new pharmaceutical agents. By integrating these computational techniques, the scientific community can accelerate innovation and unlock the full potential of this versatile chemical building block.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the health and safety considerations paramount for the handling and use of 4-Ethylaniline in a research and development setting. The information herein is intended to supplement, not supplant, institutional safety protocols and regulatory guidelines.

Section 1: Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [1][2]
Appearance Colorless to pale yellow or red-brown liquid[3][4]
Odor Strong, aromatic, amine-like[3]
Melting Point -5 °C[2][5]
Boiling Point 214 - 216 °C[2][4][5]
Flash Point 85 °C (closed cup)[2][5][6]
Density 0.970 - 0.975 g/mL at 25 °C[1][2][5]
Solubility Slightly soluble in water; soluble in ethanol, ether, and chloroform.[3]
Vapor Pressure No information available[1]
Vapor Density No information available[1]
Autoignition Temperature No information available[1]

Section 2: Toxicological Profile

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs.[7] The primary health hazard associated with aromatic amines like this compound is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, and fatigue.[3][9]

Toxicity EndpointValueSpeciesReference
Acute Oral Toxicity (LD50) Not available
Acute Dermal Toxicity Toxic in contact with skinGHS Classification[7]
Acute Inhalation Toxicity Toxic if inhaledGHS Classification[7]
Skin Irritation May cause skin irritation[8][10]
Eye Irritation May cause eye irritation[8][10]

Section 3: Exposure Controls and Personal Protective Equipment

Engineering controls and appropriate Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]

  • Containment: Use of closed systems or glove boxes is recommended for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical step in ensuring personal safety. The following flowchart provides a decision-making framework for PPE selection when handling this compound.

PPE_Selection PPE Selection for Handling this compound start Start: Assess Task contact Potential for Skin Contact? start->contact spill Potential for Splash or Spill? inhalation Potential for Inhalation of Vapors/Aerosols? spill->inhalation No goggles Wear Chemical Safety Goggles (ANSI Z87.1 approved) spill->goggles Yes respirator Use a NIOSH-approved Respirator with Organic Vapor Cartridges inhalation->respirator Yes end Proceed with Task inhalation->end No contact->spill No gloves Wear Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) contact->gloves Yes face_shield Wear Face Shield over Goggles goggles->face_shield If significant splash potential face_shield->inhalation lab_coat Wear a Lab Coat gloves->lab_coat apron Wear a Chemical-Resistant Apron lab_coat->apron If significant splash potential apron->spill respirator->end

Caption: PPE selection flowchart for this compound handling.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to prevent accidents and exposure.

  • Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][10] Keep containers tightly closed when not in use.[10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][10]

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[10][12]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10][12]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]

  • Specific Hazards: Combustible liquid.[10] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][10]

Accidental Release Measures

The following workflow outlines the general procedure for responding to a this compound spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (See Section 3.2) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ventilate->contain collect Carefully Collect Absorbed Material into a Sealable Container contain->collect decontaminate Decontaminate Spill Area with a Suitable Solvent collect->decontaminate dispose Dispose of Waste as Hazardous Material in Accordance with Regulations decontaminate->dispose report Report Incident to Safety Officer dispose->report

Caption: General workflow for responding to a this compound spill.

Section 6: Experimental Protocols

The following sections outline the principles of standard methodologies for assessing the toxicological and environmental hazards of chemicals like this compound. These are intended as a guide for designing substance-specific studies.

Acute Toxicity Testing
  • Acute Oral Toxicity (adapted from OECD Guideline 401):

    • Objective: To determine the short-term toxicity of a substance when administered orally.

    • Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage.

    • Procedure:

      • Animals are fasted overnight prior to dosing.

      • The test substance is administered in a single dose. The volume should not exceed 10 mL/kg of body weight.

      • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

      • A necropsy is performed on all animals at the end of the observation period.

  • Acute Dermal Toxicity (adapted from OECD Guideline 402):

    • Objective: To assess the potential short-term hazards of a chemical substance upon dermal exposure.

    • Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animal (typically rats or rabbits) and held in contact for 24 hours.

    • Procedure:

      • The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

      • The test substance is applied uniformly over the prepared skin area.

      • The treated area is covered with a porous gauze dressing and non-irritating tape.

      • After 24 hours, the dressing is removed, and the residual test substance is washed off.

      • Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

      • A gross necropsy is performed on all animals at the end of the study.[13]

  • Acute Inhalation Toxicity (adapted from OECD Guideline 436):

    • Objective: To determine the acute toxicity of a substance following inhalation exposure.

    • Principle: A stepwise procedure is used where groups of animals are exposed to one of a series of fixed concentrations for a defined period (usually 4 hours).

    • Procedure:

      • Animals (typically rats) are exposed in inhalation chambers. Nose-only exposure is preferred for aerosols.

      • The concentration of the test substance in the chamber is monitored.

      • Animals are observed for signs of toxicity during and after exposure for a period of 14 days.

      • Mortality and moribundity are recorded.

Skin and Eye Irritation Testing
  • Acute Dermal Irritation/Corrosion (adapted from OECD Guideline 404):

    • Objective: To determine the potential of a substance to cause reversible or irreversible skin damage.

    • Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a period of 4 hours.

    • Procedure:

      • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal.

      • 0.5 ml (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.

      • After 4 hours, the patch is removed, and any residual substance is washed off.

      • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[14][15]

  • Acute Eye Irritation/Corrosion (adapted from OECD Guideline 405):

    • Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.

    • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

    • Procedure:

      • The test substance is instilled into the conjunctival sac of one eye.

      • The eyes are examined at 1, 24, 48, and 72 hours after application.

      • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[16][17]

Environmental Fate
  • Ready Biodegradability (adapted from OECD Guideline 301):

    • Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.

    • Principle: A small amount of the test substance is dissolved in an aqueous medium containing microorganisms (activated sludge). The biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period.

    • Procedure:

      • The test substance is added to a mineral medium inoculated with microorganisms.

      • The mixture is incubated under aerobic conditions in the dark or diffuse light.

      • The degradation of the substance is followed by measuring the amount of CO₂ produced or O₂ consumed.

      • A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period.

Section 7: Stability and Reactivity

This compound is stable under normal conditions.[1] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][10] Contact with these substances should be avoided to prevent hazardous reactions. When heated to decomposition, it emits toxic fumes of NOx.[3]

Section 8: Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[11]

This guide provides a framework for the safe handling of this compound. It is imperative that all users receive substance-specific training and are familiar with their institution's safety policies and emergency procedures.

References

Historical Methods for the Synthesis of 4-Ethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 4-ethylaniline, a key intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document focuses on methodologies prevalent in the late 19th and early 20th centuries, offering detailed experimental protocols, quantitative data, and logical workflows for these foundational synthetic routes.

Introduction

This compound (p-aminoethylbenzene) is an aromatic amine that was first synthesized in the early 20th century during the burgeoning era of chemical industry, driven by the demand for novel dyes and therapeutic agents. Its synthesis has been approached through several classical organic reactions, each with its characteristic advantages and limitations. This guide will delve into the core historical methods for its preparation, providing a valuable resource for understanding the evolution of synthetic organic chemistry.

Core Synthetic Methodologies

The primary historical routes to this compound centered on the functionalization of benzene derivatives. The most prominent of these methods is the reduction of 4-nitroethylbenzene. Alternative, though less direct or efficient, historical approaches include the rearrangement of N-alkylanilines.

Reduction of 4-Nitroethylbenzene

The most common and historically significant method for the synthesis of this compound is the reduction of its corresponding nitro compound, 4-nitroethylbenzene. This transformation was typically achieved using nascent hydrogen generated from a metal and a protic acid.

Logical Workflow for the Synthesis of this compound via Reduction of 4-Nitroethylbenzene

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Ethylbenzene Ethylbenzene NitratingMixture Nitrating Mixture (HNO3 + H2SO4) Ethylbenzene->NitratingMixture Separation Separation of Isomers NitratingMixture->Separation p_Nitroethylbenzene p-Nitroethylbenzene ReducingAgent Reducing Agent (e.g., Sn + HCl) p_Nitroethylbenzene->ReducingAgent o_Nitroethylbenzene o-Nitroethylbenzene Separation->p_Nitroethylbenzene para-isomer Separation->o_Nitroethylbenzene ortho-isomer (byproduct) FourEthylaniline This compound ReducingAgent->FourEthylaniline G NEthylaniline N-Ethylaniline Catalyst Anhydrous Cobalt Chloride (CoCl2) NEthylaniline->Catalyst Heat Heat (200-235 °C) Catalyst->Heat Rearrangement Rearrangement Reaction Heat->Rearrangement FourEthylaniline This compound Rearrangement->FourEthylaniline Byproducts Byproducts (Aniline, etc.) Rearrangement->Byproducts

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] These compounds are of significant industrial and scientific interest due to their wide range of colors, straightforward synthesis, and diverse applications in textiles, printing, food coloring, and pharmaceuticals.[3][4][5] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically proceeds via a two-step reaction: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][3]

This document provides detailed protocols for the synthesis of azo dyes using 4-ethylaniline as the primary aromatic amine. The protocols are designed to be adaptable for various coupling components, allowing for the synthesis of a library of azo dyes with different colors and properties.

Reaction Principle

The synthesis involves two primary stages:

  • Diazotization: this compound is converted into a 4-ethylbenzenediazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C).[4][6] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][7] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[7]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component).[8] The diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position, to form the stable azo dye.[8]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Aromatic amines can be toxic, and concentrated acids are corrosive. Diazonium salts can be explosive when dry and should be kept in solution and used immediately. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

This protocol describes the preparation of the 4-ethylbenzenediazonium chloride solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers (100 mL, 250 mL)

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders

  • Thermometer

Procedure:

  • In a 250 mL beaker, dissolve 2.42 g (0.02 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate 100 mL beaker, prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 8 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred this compound solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

  • The resulting clear solution of 4-ethylbenzenediazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.

Protocol 2: Azo Coupling Reaction (General Procedure)

This protocol outlines the general method for coupling the prepared 4-ethylbenzenediazonium chloride with a suitable coupling component.

Materials:

  • 4-Ethylbenzenediazonium chloride solution (from Protocol 1)

  • Coupling Component (e.g., Phenol, 2-Naphthol, N,N-Dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beaker (500 mL)

  • Magnetic Stirrer and Stir Bar

  • Buchner Funnel and Flask

  • Filter Paper

Procedure:

  • Preparation of the Coupling Solution:

    • For Phenols (e.g., Phenol, 2-Naphthol): In a 500 mL beaker, dissolve 0.02 mol of the phenolic coupling component in 20 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with stirring.

    • For Aromatic Amines (e.g., N,N-Dimethylaniline): In a 500 mL beaker, dissolve 0.02 mol of the amine coupling component in 20 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with stirring.

  • Coupling Reaction: Slowly add the cold 4-ethylbenzenediazonium chloride solution (from Protocol 1) to the cold, stirred coupling solution. A brightly colored precipitate of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified azo dye.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following table summarizes the expected products and their properties when coupling diazotized this compound with various coupling components.

Azo Dye NameCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Yield (%)Color
4-(4-Ethylphenylazo)phenolPhenolC₁₄H₁₄N₂O226.28~350-400GoodYellow-Orange
1-(4-Ethylphenylazo)-2-naphthol2-NaphtholC₁₈H₁₆N₂O276.34~480-500HighOrange-Red
4-(4-Ethylphenylazo)-N,N-dimethylanilineN,N-DimethylanilineC₁₆H₁₉N₃253.35~410-430GoodYellow

Note: λmax and yield are approximate values and can vary based on solvent and experimental conditions. "Good" and "High" yields are qualitative descriptors based on typical azo coupling reactions.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling This compound This compound Diazonium_Salt 4-Ethylbenzenediazonium Chloride This compound->Diazonium_Salt NaNO₂, HCl 0-5 °C Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling Reaction Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Azo_Dye

Caption: General reaction pathway for the synthesis of azo dyes.

Experimental Workflow

Experimental_Workflow arrow arrow start Start prep_amine Prepare this compound Solution with HCl start->prep_amine prep_nitrite Prepare NaNO₂ Solution start->prep_nitrite cool_solutions Cool Both Solutions to 0-5 °C prep_amine->cool_solutions prep_nitrite->cool_solutions diazotization Slowly Add NaNO₂ to Amine Solution (0-5 °C) (Diazotization) cool_solutions->diazotization coupling Slowly Add Diazonium Salt to Coupling Solution (0-5 °C) (Azo Coupling) diazotization->coupling prep_coupling Prepare Cooled Solution of Coupling Component prep_coupling->coupling stir Stir for 30 min in Ice Bath coupling->stir filtration Filter Precipitate (Vacuum Filtration) stir->filtration wash Wash with Cold Distilled Water filtration->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the Purified Dye recrystallize->dry end End dry->end

Caption: Experimental workflow for azo dye synthesis.

References

4-Ethylaniline: A Versatile Precursor for the Synthesis of Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylaniline is a crucial organic intermediate in the synthesis of calamitic (rod-shaped) liquid crystals, particularly those based on the Schiff base (imine) linkage. Its molecular structure, featuring a terminal ethyl group on an aniline core, provides a foundational building block for creating mesogenic materials. By reacting this compound with a variety of substituted benzaldehydes, researchers can systematically tune the mesomorphic properties, such as the transition temperatures and the type of liquid crystal phases (e.g., nematic, smectic), of the resulting compounds. This tunability is paramount for the development of liquid crystals for a wide array of applications, including advanced display technologies and optical shutters.

This document provides detailed protocols for the synthesis of a homologous series of Schiff base liquid crystals derived from this compound and 4-alkoxybenzaldehydes. It also includes a compilation of their mesomorphic properties to illustrate the structure-property relationships.

Data Presentation

The mesomorphic properties of a homologous series of N-(4-alkoxybenzylidene)-4-ethylanilines are summarized in the table below. The data illustrates the effect of increasing the alkoxy chain length on the phase transition temperatures.

CompoundnC-N or C-SmA Transition (°C)SmA-N Transition (°C)N-I Transition (°C)Mesophase Range (°C)
N-(4-methoxybenzylidene)-4-ethylaniline148.0-62.014.0 (N)
N-(4-ethoxybenzylidene)-4-ethylaniline279.0-102.023.0 (N)
N-(4-propoxybenzylidene)-4-ethylaniline368.0-91.023.0 (N)
N-(4-butoxybenzylidene)-4-ethylaniline460.0-95.035.0 (N)
N-(4-pentyloxybenzylidene)-4-ethylaniline555.070.092.037.0 (SmA, N)
N-(4-hexyloxybenzylidene)-4-ethylaniline662.078.093.031.0 (SmA, N)
N-(4-heptyloxybenzylidene)-4-ethylaniline765.082.090.025.0 (SmA, N)
N-(4-octyloxybenzylidene)-4-ethylaniline868.085.088.020.0 (SmA, N)

Note: The data presented is a representative compilation from analogous homologous series of Schiff base liquid crystals. C-N denotes the transition from the crystalline solid to the nematic phase, C-SmA denotes the transition from the crystalline solid to the smectic A phase, SmA-N denotes the transition from the smectic A to the nematic phase, and N-I denotes the transition from the nematic phase to the isotropic liquid.

Experimental Protocols

Synthesis of a Homologous Series of N-(4-alkoxybenzylidene)-4-ethylanilines

This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and a 4-alkoxybenzaldehyde. The same procedure can be followed for the entire homologous series by using the corresponding 4-alkoxybenzaldehyde.

Materials:

  • This compound

  • 4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde, 4-ethoxybenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired 4-alkoxybenzaldehyde.

  • Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form upon cooling. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain the final pure Schiff base liquid crystal.

  • Drying: Dry the purified crystals in a vacuum oven.

Characterization of the Synthesized Liquid Crystals

The following techniques are standard for characterizing the synthesized liquid crystals:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To confirm the formation of the Schiff base (imine) bond.

    • Method: Acquire the FT-IR spectrum of the purified product.

    • Expected Result: Look for the characteristic C=N stretching vibration of the imine group, typically in the range of 1610-1630 cm⁻¹. Also, confirm the disappearance of the N-H stretching bands from this compound and the C=O stretching band from the aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To confirm the molecular structure of the synthesized compound.

    • Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Result: The ¹H NMR spectrum should show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.3-8.6 ppm. The integration of all signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum will show a characteristic signal for the imine carbon.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the phase transition temperatures and associated enthalpy changes.

    • Method: A small, accurately weighed sample of the purified liquid crystal is sealed in an aluminum pan and heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument.

    • Expected Result: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to the phase transitions (e.g., crystal to nematic, nematic to isotropic).

  • Polarized Optical Microscopy (POM):

    • Objective: To visually identify the liquid crystal phases and their characteristic textures.

    • Method: A small amount of the sample is placed on a microscope slide, heated on a hot stage, and observed between crossed polarizers.

    • Expected Result: As the sample is heated and cooled through its mesophases, characteristic optical textures for each phase (e.g., Schlieren or marbled texture for nematic; focal conic or fan-shaped texture for smectic) will be observed.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product This compound This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) This compound->Reaction 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde->Reaction Purification Recrystallization (Ethanol) Reaction->Purification Crude Product Schiff_Base_LC N-(4-alkoxybenzylidene)-4-ethylaniline (Liquid Crystal) Purification->Schiff_Base_LC Pure Product

Caption: Synthesis workflow for N-(4-alkoxybenzylidene)-4-ethylaniline liquid crystals.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_properties Impact on Mesomorphic Properties Alkyl_Chain Increase Alkoxy Chain Length (n) on Benzaldehyde Phase_Behavior Induction and Stabilization of Smectic Phases Alkyl_Chain->Phase_Behavior Promotes NI_Temp General Decrease in Nematic-Isotropic (N-I) Transition Temperature Alkyl_Chain->NI_Temp Leads to Mesophase_Range Broadening of the Overall Mesophase Range Alkyl_Chain->Mesophase_Range Often results in

Caption: Influence of alkoxy chain length on liquid crystal properties.

Application of 4-Ethylaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylaniline is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its aromatic amine structure allows for a range of chemical modifications, making it a valuable precursor for the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its role in producing compounds with potential analgesic and antipyretic properties.

Application 1: Synthesis of N-(4-ethylphenyl)acetamide (4-Ethylacetanilide)

N-(4-ethylphenyl)acetamide, also known as 4-ethylacetanilide, is an amide derivative of this compound. Acetanilide and its derivatives have historical significance as some of the earliest synthetic analgesic and antipyretic drugs.[1][2] The structural similarity of N-(4-ethylphenyl)acetamide to these compounds suggests its potential for biological activity. The synthesis of N-(4-ethylphenyl)acetamide is a straightforward N-acetylation reaction of this compound.

Data Presentation

IntermediateStarting MaterialReagentsReaction TypeYield (%)Purity (%)Reference
N-(4-ethylphenyl)acetamideThis compoundAcetic anhydride, PyridineN-Acetylation~95%>98%General academic protocol
N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamideThis compound, 2-chloro-N-phenylacetamide, 4-hydroxy benzaldehyde-Multi-step synthesis68%Not specifiedSupplementary Information, RSC
N-ethyl-2-(4-formylphenyl)acetamideCompound VIII (a precursor)Halogenating agent, Compound V, Amine, Oxidizing agentMulti-step synthesis92%Not specifiedPatent CN117049977A

Experimental Protocol: Synthesis of N-(4-ethylphenyl)acetamide

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-ethylphenyl)acetamide.

Logical Relationship Diagram

Synthesis_Workflow This compound This compound Reaction N-Acetylation This compound->Reaction Acetic_anhydride Acetic_anhydride Acetic_anhydride->Reaction N-(4-ethylphenyl)acetamide N-(4-ethylphenyl)acetamide Reaction->N-(4-ethylphenyl)acetamide

Caption: Synthesis of N-(4-ethylphenyl)acetamide from this compound.

Application 2: Synthesis of Chloroacetamide Derivatives as Pharmaceutical Intermediates

This compound can be reacted with chloroacetyl chloride to produce N-(4-ethylphenyl)-2-chloroacetamide. This intermediate is valuable as it contains a reactive chlorine atom that can be easily displaced by various nucleophiles, allowing for the synthesis of a diverse range of more complex molecules, including potential anti-inflammatory and analgesic agents.

Experimental Protocol: Synthesis of N-(4-ethylphenyl)-2-chloroacetamide

This protocol outlines the synthesis of N-(4-ethylphenyl)-2-chloroacetamide.

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware under inert atmosphere

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Experimental Workflow Diagram

Chloroacetylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Dissolve_in_DCM Dissolve_in_DCM This compound->Dissolve_in_DCM Chloroacetyl_chloride Chloroacetyl_chloride Add_Chloroacetyl_chloride Add_Chloroacetyl_chloride Chloroacetyl_chloride->Add_Chloroacetyl_chloride Triethylamine Triethylamine Triethylamine->Dissolve_in_DCM Cool_to_0C Cool_to_0C Dissolve_in_DCM->Cool_to_0C Cool_to_0C->Add_Chloroacetyl_chloride Stir_at_RT Stir_at_RT Add_Chloroacetyl_chloride->Stir_at_RT Filter_salt Filter_salt Stir_at_RT->Filter_salt Wash_with_water_brine Wash_with_water_brine Filter_salt->Wash_with_water_brine Dry_and_concentrate Dry_and_concentrate Wash_with_water_brine->Dry_and_concentrate Purify Purify Dry_and_concentrate->Purify Product N-(4-ethylphenyl)-2-chloroacetamide Purify->Product

Caption: Workflow for the synthesis of N-(4-ethylphenyl)-2-chloroacetamide.

Signaling Pathways and Biological Activity

Aniline derivatives have been shown to possess analgesic and antinociceptive activities.[3][4][5] While the specific signaling pathways for many this compound derivatives are not extensively elucidated in publicly available literature, the analgesic and antipyretic effects of related acetanilides are generally attributed to their action on the central nervous system, potentially involving the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The pain impulse is thought to be intercepted at the hypothalamus, which also houses the thermoregulatory center.[6] Further research is needed to fully characterize the specific molecular targets and signaling pathways of N-(4-ethylphenyl)acetamide and other derivatives.

Signaling Pathway Diagram

Signaling_Pathway Stimulus Stimulus Prostaglandin_Synthesis Prostaglandin_Synthesis Stimulus->Prostaglandin_Synthesis COX_Enzymes COX_Enzymes Prostaglandin_Synthesis->COX_Enzymes Pain_and_Fever Pain_and_Fever COX_Enzymes->Pain_and_Fever 4-Ethylaniline_Derivative This compound Derivative 4-Ethylaniline_Derivative->COX_Enzymes Inhibition

Caption: Postulated mechanism of action for analgesic aniline derivatives.

This compound is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The straightforward synthesis of N-(4-ethylphenyl)acetamide and its chloroacetylated derivative highlights its utility in creating compounds with potential therapeutic applications, particularly in the realm of analgesics and anti-inflammatory agents. The provided protocols offer a foundation for researchers and drug development professionals to explore the synthesis and biological activity of novel compounds derived from this compound. Further investigation into the specific mechanisms of action and signaling pathways of these derivatives will be crucial for the development of new and effective pharmaceuticals.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Ethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 4-ethylaniline derivatives. This class of compounds serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. The protocols outlined herein are designed to be a robust starting point for researchers, offering insights into catalyst selection, reaction optimization, and expected outcomes based on the nature of the halogen substituent on the aniline ring.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts have made it an indispensable method in the pharmaceutical and materials science industries. The arylated this compound scaffold is a common motif in pharmacologically active compounds, making the development of efficient and reliable Suzuki coupling protocols for its derivatives a matter of significant interest.

This document presents a comparative overview of Suzuki coupling protocols for iodo-, bromo-, and chloro-substituted this compound derivatives, complete with quantitative data, detailed experimental procedures, and visualizations to aid in experimental design and execution.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-ethylaniline derivative, forming a Pd(II) complex. The reactivity of the carbon-halogen bond is a critical factor in this step, generally following the trend I > Br > Cl.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Comparative Performance of Catalysts

The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following table summarizes representative quantitative data for the Suzuki coupling of 4-halo-ethylaniline derivatives with various arylboronic acids, based on protocols for closely related aniline derivatives.

EntryThis compound DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodo-2-ethylanilinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O804~95 (expected)[1][2]
24-Bromo-2-ethylaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane901285[3]
34-Bromo-2-ethylaniline3-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane901278[3]
44-Chloro-2-ethylanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O11018~70-80 (expected)

Note: Yields for 4-iodo- and 4-chloro-2-ethylaniline are extrapolated based on the established reactivity trends (I > Br > Cl) and published protocols for similar haloanilines.

Mandatory Visualization

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Biaryl Product (R¹-R²) Transmetalation_Complex->Product Ar-X This compound Derivative (Ar-X) Ar-X->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid (R²-B(OH)₂) + Base Ar-B(OH)2->Transmetalation_Complex Suzuki_Workflow start Start reagents Combine Halo-ethylaniline, Arylboronic Acid, Base, Catalyst, and Ligand in a Flask start->reagents inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup: Dilute, Extract, Wash, Dry reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, with a specific focus on the use of 4-ethylaniline as the amine coupling partner. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in a wide range of biologically active compounds and functional materials.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] This reaction has largely superseded traditional methods for N-arylation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2]

This compound is a valuable primary aniline derivative used as a building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The ethyl group at the para-position can influence the electronic and solubility properties of the resulting diarylamine products. The protocols and data presented herein provide a guide for the successful application of this compound in Buchwald-Hartwig amination reactions with a variety of aryl halides.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl halide complex.

  • Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-4-ethylaniline product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_ar_x L_nPd(II)(Ar)(X) pd0->pd2_ar_x Oxidative Addition oxidative_addition Oxidative Addition pd2_ar_x->pd0 Reductive Elimination pd2_ar_amine [L_nPd(II)(Ar)(NH₂-Ph-4-Et)]⁺X⁻ pd2_ar_x->pd2_ar_amine Amine Coordination amine_coordination Amine Coordination (4-Et-Ph-NH₂) pd2_ar_amido L_nPd(II)(Ar)(NH-Ph-4-Et) pd2_ar_amine->pd2_ar_amido Deprotonation deprotonation Deprotonation (Base) product Ar-NH-Ph-4-Et pd2_ar_amido->product reductive_elimination Reductive Elimination arx Ar-X amine 4-Et-Ph-NH₂ base Base-H⁺ + X⁻

Fig. 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components:

  • Palladium Precursor: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(0) sources can directly enter the catalytic cycle, while Pd(II) sources require in situ reduction.[4]

  • Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups, are often employed to promote both the oxidative addition and reductive elimination steps. Bidentate ligands like BINAP and Xantphos are also effective.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5] The choice of base can be substrate-dependent.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[4]

  • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. While aryl iodides are the most reactive, they can sometimes lead to catalyst inhibition. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.[3]

Quantitative Data Summary

Table 1: Reaction of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012>95 (expected)
24-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane11018>90 (expected)
31-Bromo-4-nitrobenzenePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene808>95 (expected)
42-BromopyridinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane10016>85 (expected)

Table 2: Reaction of this compound with Various Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene11024>90 (expected)
24-ChloroanisolePd(OAc)₂ (2)cataCXium® A (4)KOtBu (1.5)Dioxane11024>85 (expected)
31-Chloro-4-fluorobenzenePd₂(dba)₃ (2)XPhos (4)LHMDS (1.5)THF8018>90 (expected)

Experimental Protocols

The following are general protocols that can be adapted for the Buchwald-Hartwig amination of various aryl halides with this compound. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of an Aryl Bromide

This protocol is a representative example for the coupling of an aryl bromide with this compound using a palladium(0) precursor and a Buchwald ligand.

  • Reagents and Materials:

    • Aryl bromide (1.0 mmol)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • XPhos (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene, followed by this compound via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of an Aryl Chloride

This protocol is a representative example for the more challenging coupling of an aryl chloride with this compound, often requiring a more active catalyst system.

  • Reagents and Materials:

    • Aryl chloride (1.0 mmol)

    • This compound (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • BrettPhos (0.04 mmol, 4 mol%)

    • Potassium tert-butoxide (1.5 mmol, 1.5 equiv)

    • Anhydrous 1,4-dioxane (5 mL)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, Pd(OAc)₂, BrettPhos, and potassium tert-butoxide.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous 1,4-dioxane, followed by this compound via syringe.

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Pd Catalyst, Ligand, and Base setup->reagents solvent_amine Add Anhydrous Solvent and this compound reagents->solvent_amine reaction Heat and Stir solvent_amine->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Fig. 2: General Experimental Workflow

Troubleshooting and Optimization

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst and/or ligand loading.

    • Screen different ligands and bases. For less reactive aryl chlorides, a more electron-rich and sterically hindered ligand may be required.

    • Increase the reaction temperature and/or time.

  • Formation of Side Products:

    • Hydrodehalogenation of the aryl halide can occur. Using a less sterically hindered base or a different solvent may mitigate this.

    • Homocoupling of the amine can be an issue. Ensure accurate stoichiometry of the reagents.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • The strong bases used in this reaction are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Anhydrous solvents can be flammable.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-4-ethylanilines. The success of the reaction is contingent upon the judicious choice of catalyst, ligand, base, and solvent. The protocols provided herein serve as a robust starting point for the coupling of this compound with a range of aryl halides. For challenging substrates, systematic optimization of the reaction parameters is recommended to achieve high yields and purity of the desired products.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Ethylaniline and Substituted Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis, characterization, and potential applications of Schiff bases derived from 4-ethylaniline and various substituted aromatic aldehydes. The information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[1] Their synthetic accessibility and diverse biological activities, including antimicrobial and anticancer properties, make them attractive scaffolds for drug discovery and development.[2][3] This document focuses on the synthesis of Schiff bases from this compound with salicylaldehyde, vanillin, and 4-nitrobenzaldehyde, providing a foundation for further research and application.

Synthesis of Schiff Bases

The general reaction for the synthesis of Schiff bases from this compound and substituted aldehydes is depicted below:

Synthesis_Reaction cluster_products Product This compound This compound Schiff Base Schiff Base (4-Et-C6H4-N=CH-R) This compound->Schiff Base + R-CHO Ethanol, H+ cat. Substituted Aldehyde Substituted Aldehyde (R-CHO) Substituted Aldehyde->Schiff Base Water H2O Biological_Activities cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Schiff_Base Schiff Base (4-Et-C6H4-N=CH-R) Enzyme_Inhibition Enzyme Inhibition Schiff_Base->Enzyme_Inhibition Targets bacterial enzymes Membrane_Disruption Cell Membrane Disruption Schiff_Base->Membrane_Disruption Interacts with cell membrane Apoptosis_Induction Apoptosis Induction Schiff_Base->Apoptosis_Induction Triggers programmed cell death Topoisomerase_Inhibition Topoisomerase Inhibition Schiff_Base->Topoisomerase_Inhibition Inhibits DNA replication ROS_Generation ROS Generation Schiff_Base->ROS_Generation Induces oxidative stress Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Reactants Mixing of this compound and Substituted Aldehyde Reaction Reflux with Catalyst Reactants->Reaction Isolation Filtration and Washing Reaction->Isolation Purification Recrystallization Isolation->Purification MP Melting Point Determination Purification->MP FTIR FT-IR Spectroscopy Purification->FTIR NMR ¹H-NMR Spectroscopy Purification->NMR Biological_Assays Antimicrobial and Anticancer Assays Purification->Biological_Assays

References

Application Notes and Protocols for the Electropolymerization of 4-Ethylaniline to Form Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive poly(4-ethylaniline) films through electropolymerization. The information is curated for professionals in research and development who require a practical understanding of this process for applications in sensors, electronic devices, and drug delivery systems.

Introduction

Conductive polymers have garnered significant interest due to their unique combination of electrical conductivity and polymeric properties. Polyaniline and its derivatives are a prominent class of these materials, valued for their straightforward synthesis, environmental stability, and tunable conductivity. This compound, an alkyl-substituted aniline, can be electropolymerized to form poly(this compound), a conductive polymer with properties influenced by the presence of the ethyl group. This document outlines the electrochemical synthesis and characterization of poly(this compound).

Principles of Electropolymerization

Electropolymerization is a technique where a monomer is oxidized or reduced at an electrode surface, initiating a polymerization reaction to form a polymer film directly on the electrode. The process offers excellent control over film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and charge. The electropolymerization of this compound proceeds via an oxidative mechanism, where the monomer loses electrons at the anode to form radical cations. These reactive species then couple and grow into polymer chains that deposit onto the electrode surface.

Experimental Protocols

While specific literature detailing the electropolymerization of this compound is limited, the following protocols are based on established methods for aniline and its other alkylated derivatives, such as poly(2-ethylaniline) and poly(N-ethylaniline).[1][2] Optimization of these parameters for this compound is recommended.

Materials and Reagents
  • Monomer: this compound (freshly distilled before use)

  • Electrolyte: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Solvent: Deionized water

  • Working Electrode: Glassy carbon electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum (Pt) electrode

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire or mesh

Protocol for Electropolymerization using Cyclic Voltammetry
  • Preparation of the Electrolyte Solution: Prepare a 0.5 M to 1.0 M aqueous solution of the chosen acid (e.g., H₂SO₄).

  • Preparation of the Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M to 0.5 M. Sonicate the solution to ensure complete dissolution.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, Ag/AgCl reference electrode, and platinum counter electrode immersed in the monomer solution.

  • Electropolymerization:

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry (CV) by sweeping the potential between a lower limit of approximately -0.2 V and an upper limit of +0.8 V to +1.2 V (vs. Ag/AgCl).[3][4]

    • Set the scan rate between 20 mV/s and 100 mV/s.

    • The number of cycles will determine the thickness of the polymer film; typically, 10-20 cycles are sufficient for a visible film. An increase in the peak currents with each cycle indicates successful polymer deposition.

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated electrode thoroughly with deionized water to remove any unreacted monomer and excess electrolyte.

    • Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-60 °C).

Characterization of Poly(this compound)

Electrochemical Characterization

The electrochemical properties of the synthesized poly(this compound) film can be investigated in a monomer-free electrolyte solution using cyclic voltammetry. The resulting voltammogram will show characteristic redox peaks corresponding to the different oxidation states of the polymer.

Spectroscopic Characterization
  • FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the chemical structure of the polymer. Key vibrational bands for polyaniline derivatives include C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-H bending modes.

  • UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length.

Conductivity Measurement

The electrical conductivity of the polymer film can be measured using a four-point probe technique. The conductivity of alkyl-substituted polyanilines is generally lower than that of unsubstituted polyaniline due to steric hindrance from the alkyl group, which can affect the planarity of the polymer chains and reduce charge carrier mobility.

Quantitative Data

Table 1: Typical Electropolymerization Parameters for Aniline Derivatives

ParameterPolyanilinePoly(N-ethylaniline)Poly(2-ethylaniline)
Monomer Concentration0.1 - 0.5 M[5]0.1 M[2]0.5 M[3]
Electrolyte0.5 - 1.0 M H₂SO₄[5]0.5 M H₂SO₄[2]1.0 M HCl[3]
Potential Window (vs. Ag/AgCl)-0.2 to +1.0 V[6]-0.2 to +0.9 V-0.2 to +0.85 V[3]
Scan Rate50 - 100 mV/s[6]50 mV/s[2]50 mV/s[3]
Working ElectrodeGCE, Pt, ITO[6]Pencil Graphite[2]SnO₂ coated glass[3]

Table 2: Reported Conductivity Values for Polyaniline and its Derivatives

PolymerDopantConductivity (S/cm)Reference
PolyanilineHCl1 - 10
Poly(N-ethylaniline)H₂SO₄1.65 x 10⁻²[7]
Poly(2-ethylaniline)FeCl₃7.79 x 10⁻²[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electropolymerization and characterization of poly(this compound).

G cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis cluster_char Characterization prep_sol Prepare Monomer and Electrolyte Solution setup_cell Assemble 3-Electrode Cell prep_sol->setup_cell electropoly Electropolymerization (Cyclic Voltammetry) setup_cell->electropoly rinse Rinse Electrode electropoly->rinse dry Dry Polymer Film rinse->dry electrochem Electrochemical Analysis (CV) dry->electrochem spectro Spectroscopic Analysis (FTIR, UV-Vis) dry->spectro conduct Conductivity Measurement dry->conduct

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Proposed Polymerization Mechanism

The electropolymerization of this compound is proposed to proceed through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer.

G Monomer This compound Monomer Radical Radical Cation (Oxidation at Anode) Monomer->Radical -e⁻ Dimer Dimerization Radical->Dimer Oligomer Oligomerization Dimer->Oligomer Polymer Poly(this compound) Film Deposition Oligomer->Polymer

Caption: Proposed mechanism for the electropolymerization of this compound.

Conclusion

The electropolymerization of this compound offers a direct method for synthesizing a conductive polymer film on an electrode surface. While specific optimized protocols and quantitative data for poly(this compound) are not extensively documented, the general procedures established for polyaniline and its other alkyl derivatives provide a solid foundation for researchers. The protocols and comparative data presented herein serve as a valuable starting point for the development and application of poly(this compound) in various scientific and technological fields. Further research is encouraged to elucidate the specific properties and optimal synthesis conditions for this promising conductive polymer.

References

Application Notes and Protocols: 4-Ethylaniline in Corrosion Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-ethylaniline as a key component in the formulation of corrosion inhibitors. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based corrosion inhibitors, particularly for the protection of mild steel in acidic environments.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been extensively studied as effective corrosion inhibitors. Aniline and its derivatives are a prominent class of such inhibitors due to the presence of the electron-rich nitrogen atom and the aromatic ring, which facilitate adsorption onto metal surfaces.

This compound, a derivative of aniline, serves as a valuable building block for synthesizing more complex and effective corrosion inhibitors, such as Schiff bases. These derivatives can form a protective film on the metal surface, mitigating the corrosive effects of aggressive environments like acidic solutions used in industrial cleaning and processing.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface. This process forms a protective barrier that isolates the metal from the corrosive medium. The adsorption can be classified as:

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involving the sharing of electrons or coordinate bond formation between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the aniline derivative.

The efficiency of the inhibitor is largely dependent on its ability to adsorb strongly onto the metal surface. This is influenced by the electronic structure of the inhibitor molecule, the nature of the metal, and the composition of the corrosive environment.

Synthesis of this compound-Based Corrosion Inhibitors

A common and effective method to enhance the corrosion inhibition properties of this compound is to convert it into a Schiff base. This is typically achieved through a condensation reaction with an aldehyde.

General Synthesis Protocol for a this compound Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a suitable aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Salicylaldehyde (or other suitable aldehyde)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of salicylaldehyde.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture with constant stirring for a specified period (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting Schiff base precipitate is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum desiccator.

  • Characterize the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.

Experimental Protocols for Performance Evaluation

The following protocols detail the standard experimental methods used to evaluate the performance of this compound-based corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Procedure:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Mechanically polish the coupons with successively finer grades of emery paper (e.g., 180, 400, 800, 1200 grit). Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly. Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion Test: Immerse the weighed coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound-based inhibitor.

  • Duration: Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature.

  • Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (g/m²h) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Procedure:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Working Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss measurements.

  • Stabilization: Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation of Inhibition Efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Procedure:

  • Cell and Electrode Setup: Use the same three-electrode cell and prepared working electrode as for the potentiodynamic polarization measurements.

  • Stabilization: Allow the system to stabilize at the OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Represent the impedance data as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).

  • Calculation of Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Quantitative Data Presentation

The following tables summarize representative quantitative data for an aniline derivative corrosion inhibitor, 2-ethyl aniline, which is structurally similar to this compound. This data is provided as an example of how to present the results from the experimental protocols described above.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with 2-Ethylaniline

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (IE%)
Blank25.41.76-
1010.20.7159.7
257.80.5469.3
506.10.4276.1
955.60.3977.8

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with 2-Ethylaniline

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-475115075125-
10-4704837212058.0
25-4683567011869.0
50-4652766811576.0
95-4622536511278.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with 2-Ethylaniline

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank45150-
101158560.9
251586271.5
502054878.0
952254280.0

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis start Start prep_inhibitor Synthesize and Purify This compound Derivative start->prep_inhibitor prep_coupons Prepare and Weigh Mild Steel Coupons start->prep_coupons prep_solution Prepare Corrosive Medium (e.g., 1 M HCl) start->prep_solution weight_loss Weight Loss Measurement prep_inhibitor->weight_loss pdp Potentiodynamic Polarization prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis prep_coupons->weight_loss prep_coupons->pdp prep_coupons->eis prep_solution->weight_loss prep_solution->pdp prep_solution->eis calc_cr_ie_wl Calculate Corrosion Rate and IE% (Weight Loss) weight_loss->calc_cr_ie_wl calc_icorr_ie_pdp Determine icorr and IE% (Tafel Plots) pdp->calc_icorr_ie_pdp calc_rct_ie_eis Determine Rct and IE% (Nyquist Plots) eis->calc_rct_ie_eis adsorption Adsorption Isotherm Analysis calc_cr_ie_wl->adsorption calc_icorr_ie_pdp->adsorption calc_rct_ie_eis->adsorption conclusion Conclusion on Inhibitor Performance adsorption->conclusion

Caption: Workflow for evaluating this compound-based corrosion inhibitors.

Logical Relationship of Inhibition Mechanism

G cluster_process Inhibition Process cluster_outcome Outcome inhibitor This compound Derivative (e.g., Schiff Base) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption Adsorbs via N-atom & π-electrons metal Mild Steel Surface (Fe) metal->adsorption solution Corrosive Medium (e.g., H+, Cl-) solution->metal Attacks film Formation of a Protective Adsorbed Film adsorption->film barrier Barrier isolates metal from corrosive species film->barrier reduced_anodic Reduced Anodic Dissolution (Fe -> Fe2+ + 2e-) barrier->reduced_anodic reduced_cathodic Reduced Cathodic Reaction (2H+ + 2e- -> H2) barrier->reduced_cathodic inhibition Corrosion Inhibition reduced_anodic->inhibition reduced_cathodic->inhibition

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Application Note: Quantification of 4-Ethylaniline using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-Ethylaniline in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water, providing a rapid and efficient analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. The method is suitable for routine quality control analysis and stability studies of this compound.

Introduction

This compound is an aromatic amine used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Ensuring the purity and potency of this compound in bulk drug substances and finished pharmaceutical products is critical for safety and efficacy. A reliable and validated analytical method is therefore essential for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound.

Experimental

Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonication bath

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Detection Wavelength 254 nm
Run Time 10 minutes

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation (for a Pharmaceutical Formulation - Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Precision:

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a 10 µg/mL standard solution on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.

Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery of the analyte was then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The sample was subjected to various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 1 N NaOH.

  • Base Hydrolysis: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 1 N HCl.

  • Oxidative Degradation: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: this compound powder was kept in an oven at 105 °C for 48 hours. A solution was then prepared from this stressed sample.

  • Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours.

Results and Discussion

The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method validation results are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
20304680
30457020
50761700
Regression Equation y = 15234x + 125
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data

PrecisionPeak Area (n=6)% RSD
Repeatability 152345, 152110, 152890, 151995, 152550, 1526700.25%
Intermediate Precision (Day 1, 2, 3) Mean Peak Area: 152427, 152015, 1528930.85%

Table 3: Accuracy (Recovery) Data

% LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%87.9599.38%
100%1010.05100.50%
120%1211.9299.33%
Mean Recovery 99.74%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.45

Table 5: Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 60°C, 24h) ~15%Degradation peaks observed, well-separated from the main peak.
Base Hydrolysis (1N NaOH, 60°C, 24h) ~10%Degradation peaks observed, well-separated from the main peak.
Oxidative (30% H₂O₂, RT, 24h) ~20%Significant degradation with multiple degradation products, all resolved.
Thermal (105°C, 48h) ~5%Minor degradation observed.
Photolytic (UV light, 48h) ~8%Degradation peak observed.

The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The developed method was able to separate the main peak of this compound from all the degradation products, demonstrating its specificity and stability-indicating nature.

Experimental Workflow and Signaling Pathways

experimental_workflow start Start prep Sample & Standard Preparation start->prep end_node End hplc_analysis HPLC-UV Analysis (C18, 60:40 MeOH:H2O, 254 nm) prep->hplc_analysis data_acquisition Data Acquisition (Peak Area, Retention Time) hplc_analysis->data_acquisition validation Method Validation (Linearity, Precision, Accuracy, etc.) data_acquisition->validation quantification Quantification of This compound in Samples validation->quantification report Reporting of Results quantification->report report->end_node

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been developed and validated as per ICH guidelines. The method is linear, precise, accurate, and specific. The stability-indicating nature of the method was confirmed through forced degradation studies. The developed method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

Application Notes and Protocols for the GC-MS Analysis of 4-Ethylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylaniline and its derivatives are important chemical intermediates in the synthesis of various industrial products, including dyes and pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for monitoring these compounds for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives.

For polar compounds like anilines, derivatization can be employed to enhance volatility and improve chromatographic peak shape, leading to better sensitivity.[1][2] This guide will cover methodologies for both direct analysis and analysis following a derivatization step.

Principle of the Method

The GC-MS analysis workflow involves sample preparation, which may include extraction and derivatization, followed by injection into the GC-MS system. In the gas chromatograph, compounds are separated based on their boiling points and interactions with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for definitive identification and quantification.[1]

Experimental Protocols

The selection of a suitable sample preparation method is dependent on the sample matrix. Below are protocols for common sample types.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Wastewater, Serum)

This protocol is adapted from methods for aniline analysis in aqueous samples.[1][3]

  • Alkalinization: Adjust the pH of the aqueous sample to >11 using a 1.0 M solution of Sodium Hydroxide (NaOH).[3]

  • Extraction: Transfer the alkalinized sample to a separatory funnel and perform two extractions with methylene chloride.[3]

  • Phase Separation: Allow the organic and aqueous layers to separate and collect the organic (bottom) layer.[1]

  • Drying: Dry the combined organic extracts by passing them through a column containing anhydrous sodium sulfate.[3]

  • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3] For enhanced chromatographic performance, a solvent exchange to toluene can be performed during the final concentration step.[4]

Protocol 2: Accelerated Solvent Extraction (ASE) from Solid Matrices (e.g., Soil, Sediments)

This protocol is based on established methods for extracting aniline from solid samples.[1][5]

  • Sample Preparation: Mix the solid sample with a drying agent such as diatomaceous earth.[1][5]

  • Extraction Cell: Pack the mixture into an ASE extraction cell.[1]

  • Extraction: Perform the extraction using a suitable solvent mixture, such as methylene chloride/acetone (1:1), at an elevated temperature and pressure.[1]

  • Collection: Collect the extract in a collection vial.[1]

  • Concentration: Concentrate the extract as needed following the procedure in Protocol 1.

Protocol 3: Derivatization for Enhanced Sensitivity (for Serum Samples)

This protocol is based on the derivatization of aniline for improved GC-MS analysis.[2][3]

  • Extraction: Extract aniline and the internal standard from an alkaline serum sample using chloroform.[2]

  • Evaporation: Evaporate the chloroform extract to dryness.[3]

  • Derivatization: Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[2][3]

  • Evaporation: Evaporate the excess derivatizing reagent.[2][3]

  • Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2][3]

GC-MS Instrumentation and Parameters

The following tables summarize the recommended GC-MS parameters for the analysis of this compound and its derivatives.

Table 1: Gas Chromatograph (GC) Conditions
ParameterSetting
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1]
Injection Mode Splitless[1][5]
Injection Volume 1 µL[1][5]
Injector Temperature 250 - 280 °C[1][5]
Carrier Gas Helium at a constant flow of 1.0 mL/min[1]
Oven Temperature Program Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min[1]
Table 2: Mass Spectrometer (MS) Conditions
ParameterSetting
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Ion Source Temperature 230 °C[1][5]
Quadrupole Temperature 150 °C[1][5]
Transfer Line Temperature 280 - 325 °C[1][5]
Mass Scan Range 35 - 450 amu[1]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity[1][3]

Quantitative Data and Performance

The following tables provide an overview of the quantitative performance that can be expected from the GC-MS analysis of aniline derivatives.

Table 3: Mass Spectral Data for this compound
CompoundMolecular WeightKey Fragment Ions (m/z)
This compound121.18 g/mol [6]121 (M+), 106, 77[6]
Table 4: Method Performance for Aniline Analysis (as a reference)
ParameterValueMatrix
Limit of Detection (LOD) 0.1 mg/L[2][3]Serum (with derivatization)
Linearity Range 0.5 - 25.0 mg/L[2][3]Serum (with derivatization)
Precision (%RSD) Within-run: 3.8%, Between-run: 5.8%[2][3]Serum (with derivatization)

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Aqueous/Solid) Extraction Extraction (LLE/ASE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis.

GC-MS Instrumentation Overview

GCMS_Instrumentation Injector Injector GC_Column GC Column Injector->GC_Column Sample Introduction Ion_Source Ion Source (EI) GC_Column->Ion_Source Separation Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Filtering Data_System Data System Detector->Data_System Signal Detection

Caption: Logical diagram of GC-MS components.

Fragmentation Pathway of this compound

Fragmentation_Pathway Parent This compound (m/z 121) Fragment1 [M-CH3]+ (m/z 106) Parent->Fragment1 - CH3 Fragment2 [C6H5]+ (m/z 77) Fragment1->Fragment2 - HCN

Caption: Proposed fragmentation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethylaniline from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities depend on the synthetic route. If synthesized from the nitration and subsequent reduction of ethylbenzene, impurities may include unreacted ethylbenzene and isomeric byproducts like 2-ethylaniline and 3-ethylaniline.[1] Syntheses involving the reaction of aniline with ethanol can produce unreacted aniline and over-alkylated products such as N,N-diethylaniline.[2][3]

Q2: My purified this compound has darkened over time. What is the cause and how can I prevent it?

A2: this compound is prone to oxidation when exposed to air and light, which causes it to darken from a colorless or pale yellow liquid to a red-brown color.[1] To minimize this, store the purified compound under an inert atmosphere (like nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dry place.[1][4]

Q3: How can I effectively remove unreacted aniline from my this compound product?

A3: Fractional distillation is a viable method due to the significant difference in boiling points between aniline (184°C) and this compound (216°C).[3] Alternatively, an acid-base extraction can be employed to selectively remove the more basic aniline.

Q4: What is the best method to separate this compound from its isomers (2- and 3-ethylaniline)?

A4: The boiling points of this compound and its isomers are very close, making separation by standard distillation difficult. The most effective method is purification through derivatization. This involves converting the mixture of amines into acetyl derivatives, which can then be separated by recrystallization. The purified acetyl derivative of this compound is subsequently hydrolyzed back to the pure amine.[1][5]

Q5: How can I remove the byproduct N,N-diethylaniline?

A5: The boiling point of N,N-diethylaniline is very close to that of this compound, rendering simple or fractional distillation ineffective.[3] A chemical purification method is recommended. One approach involves treating the mixture with p-toluenesulfonyl chloride, which reacts with the primary amine (this compound) but not the tertiary amine (N,N-diethylaniline). The N,N-diethylaniline can then be removed by steam distillation. The resulting sulfonamide of this compound is then hydrolyzed back to the pure amine.[2]

Q6: What are the essential safety precautions when handling this compound?

A6: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It can cause skin and eye irritation.[4] Always handle this chemical in a well-ventilated fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[4][7]

Physical Properties of this compound and Common Impurities

The following table summarizes key quantitative data for this compound and potential byproducts, which is crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)Solubility in Water
This compound C₈H₁₁N121.18216[7][9]-5[7][9]0.975[7][9]Immiscible[1]
AnilineC₆H₇N93.13184[3]-61.022Slightly Soluble
EthylbenzeneC₈H₁₀106.17136-950.867Insoluble
2-EthylanilineC₈H₁₁N121.18214-215-440.983Slightly Soluble
3-EthylanilineC₈H₁₁N121.18214-216-0.974Slightly Soluble
N,N-DiethylanilineC₁₀H₁₅N149.23216-217[3]-380.938Insoluble

Troubleshooting Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation During Distillation The boiling points of the components are too close for effective separation by simple distillation.Use a fractional distillation column with a high number of theoretical plates.[10] For isomers or compounds with nearly identical boiling points, consider an alternative method like chemical derivatization followed by recrystallization or column chromatography.[1][5]
Emulsion Formation in Liquid-Liquid Extraction Vigorous shaking of the separatory funnel has created a stable suspension of the two immiscible liquids.Stop shaking and allow the funnel to stand undisturbed for an extended period. Gently swirl the funnel or stir the layers with a glass rod. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[11] For persistent emulsions, consider supported liquid-liquid extraction using diatomaceous earth.[12]
Product Streaking or Sticking on Silica Gel Column The basic amine group of this compound is interacting strongly with the acidic silica gel stationary phase.Pre-treat the silica gel with a small amount of a basic modifier. Add ~0.5-1% triethylamine to the eluent system to neutralize the acidic sites on the silica gel and improve elution.[13] Always perform a thin-layer chromatography (TLC) analysis first to optimize the mobile phase.[13]
Low Yield of Purified Product Product loss during multiple transfers; incomplete extraction or elution; decomposition of the product on the column or during heating.Minimize the number of transfer steps. Ensure complete extraction by performing multiple extractions with fresh solvent.[14] For column chromatography, ensure all the product is eluted by checking fractions with TLC. If the compound is heat-sensitive, use reduced pressure for distillation and solvent removal (rotary evaporation).[14]
Co-elution of Impurities in Column Chromatography The polarity of the impurity is very similar to the polarity of this compound in the chosen solvent system.Optimize the mobile phase using TLC with different solvent systems. A less polar solvent system may improve separation.[15] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[16]

Experimental Protocols

Protocol 1: Purification via Acetylation and Recrystallization

This method is highly effective for separating this compound from its isomers.[1][5]

  • Acetylation: Dissolve the crude this compound mixture in a suitable solvent like benzene. Add acetic anhydride and gently reflux the mixture to convert the amines to their corresponding acetyl derivatives.

  • Recrystallization: Cool the reaction mixture. The N-(4-ethylphenyl)acetamide will precipitate. Collect the solid by filtration. Recrystallize the solid from a suitable solvent system, such as benzene/petroleum ether or ethanol, to obtain the pure acetyl derivative.[5]

  • Hydrolysis: Reflux the purified N-(4-ethylphenyl)acetamide with aqueous sulfuric acid until the solution becomes clear, indicating the complete hydrolysis of the amide back to the amine sulfate.[5]

  • Isolation: Isolate the amine sulfate salt. Suspend it in water and add solid potassium hydroxide (KOH) to neutralize the acid and liberate the free this compound base, which will separate as an oil.

  • Final Purification: Separate the organic layer, dry it over anhydrous KOH, and distill under vacuum to obtain pure this compound.[5]

Protocol 2: Fractional Vacuum Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points, such as aniline or ethylbenzene.[3][10]

  • Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed for vacuum application.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Begin heating the flask gently under reduced pressure.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect the initial fractions, which will be enriched in the lower-boiling point impurities.

  • Product Collection: As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Shutdown: Once the majority of the product has been distilled, stop the heating and allow the apparatus to cool before carefully releasing the vacuum.

Protocol 3: Acid-Base Liquid-Liquid Extraction

This protocol is used to remove acidic or basic impurities from a solution of this compound in an organic solvent.[17]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer. Repeat the wash if necessary.

  • Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH) to remove any acidic impurities. Drain the aqueous layer.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic phase.[14]

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the purified product.[14]

Protocol 4: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[16]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[18]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel.

  • Elution: Add the mobile phase (eluent) to the top of the column. A typical starting eluent for an aniline derivative might be a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking.[13] Apply gentle pressure to the top of the column to force the solvent through at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small, separate fractions using test tubes or vials.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the primary impurities present in the crude this compound product.

Purification_Workflow start Crude this compound check_impurities Identify Major Impurities (TLC, GC-MS, NMR) start->check_impurities bp_diff Large Boiling Point Difference? (e.g., Aniline, Solvents) check_impurities->bp_diff Boiling Point isomers Isomers Present? (2- & 3-Ethylaniline) check_impurities->isomers Isomers tertiary_amine Tertiary Amines? (e.g., N,N-Diethylaniline) check_impurities->tertiary_amine Over-alkylation polar_impurities Polar/Non-polar Impurities? check_impurities->polar_impurities Polarity bp_diff->isomers No distillation Fractional Vacuum Distillation bp_diff->distillation Yes isomers->tertiary_amine No derivatization Chemical Derivatization & Recrystallization isomers->derivatization Yes tertiary_amine->polar_impurities No chem_sep Chemical Separation (e.g., via Sulfonamide) tertiary_amine->chem_sep Yes chromatography Column Chromatography polar_impurities->chromatography Yes (General) extraction Acid-Base Extraction polar_impurities->extraction Yes (Acidic/Basic) end_product Pure this compound distillation->end_product derivatization->end_product chem_sep->end_product chromatography->end_product extraction->end_product

Caption: Decision tree for selecting a this compound purification method.

References

Optimization of reaction conditions for 4-Ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 4-Ethylaniline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your laboratory work.

Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality reagents: Starting materials or solvents may be impure or contain water. 3. Catalyst inefficiency: The catalyst may be deactivated or used in an insufficient amount. 4. Reversible reaction: For syntheses involving imine formation, the equilibrium may not favor the product.[1]1. Monitor reaction progress: Use TLC or GC to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish. 2. Ensure reagent purity: Use pure, anhydrous starting materials and solvents to prevent side reactions and product hydrolysis.[1] 3. Catalyst handling: Activate the catalyst before use if required (e.g., Pd/C) and ensure it is not poisoned. Consider increasing the catalyst loading. 4. Water removal: If water is a byproduct, use a Dean-Stark apparatus or a dehydrating agent to drive the reaction forward.[1]
Formation of Side Products/Impurities 1. Over-alkylation: In reductive amination, reaction with the product amine can lead to dialkylation. 2. Polymerization: Some starting materials, like formaldehyde derivatives, are prone to polymerization.[1] 3. Ortho/Meta isomers: During the nitration of ethylbenzene, ortho and meta-nitroethylbenzene can be formed as impurities. 4. Self-condensation: Aldehydes with α-hydrogens can undergo self-condensation, especially under basic or strongly acidic conditions.[1]1. Control stoichiometry: Use a controlled molar ratio of reactants. 2. Optimize conditions: Adjust the reaction concentration and temperature to minimize polymerization.[1] 3. Purification: Employ fractional distillation or column chromatography to separate the desired para isomer. 4. pH control: Maintain mildly acidic conditions to minimize self-condensation of carbonyl compounds.[1]
Product Darkens on Standing 1. Oxidation: Anilines are susceptible to air oxidation, which can cause discoloration.[2]1. Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3] 2. Purification: Distill the product from zinc dust to help prevent oxidation.[4]
Difficulty in Product Isolation/Purification 1. Product is an oil: The product may not crystallize easily. 2. Emulsion formation: During aqueous workup, emulsions can form, making separation difficult. 3. Product solubility: The product may have some solubility in the aqueous phase.1. Extraction and Distillation: If the product is an oil, extract it with a suitable organic solvent, dry the organic layer, and purify by vacuum distillation. 2. Break emulsion: Add a saturated brine solution to help break up emulsions. 3. Salting out: Saturate the aqueous layer with a salt like potassium carbonate to decrease the product's solubility and improve extraction efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: A widely used method for preparing this compound is the nitration of ethylbenzene to form a mixture of nitroethylbenzene isomers, followed by the separation and subsequent reduction of the para-isomer (p-nitroethylbenzene) to this compound.[2]

Q2: What catalysts are typically used for the reduction of p-nitroethylbenzene?

A2: Several reducing agents can be employed. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common choice.[2][6] Other effective methods include using iron in an acidic medium or stannous chloride in an alcohol solvent.[2][7]

Q3: My this compound product is a dark liquid. Is it impure and how can I purify it?

A3: this compound can appear as a colorless to pale yellow or even reddish-brown liquid.[2] Darkening can occur upon exposure to air due to oxidation.[2] For purification, you can dissolve the amine in a solvent like benzene, acetylate it, and recrystallize the acetyl derivative. The purified derivative can then be hydrolyzed back to the free amine using acid, followed by neutralization and distillation.[4] A simpler method is vacuum distillation, potentially over zinc dust to minimize oxidation.[4]

Q4: I am considering a reductive amination route. What are the key considerations?

A4: Reductive amination is a viable alternative. Key considerations include choosing an appropriate reducing agent and controlling the reaction conditions to avoid side reactions. A common method involves reacting a carbonyl compound with an amine in the presence of a reducing agent. To prevent side reactions like over-alkylation, it's important to carefully control the stoichiometry of your reactants.

Q5: What are the typical reaction conditions for the synthesis of N-ethylaniline from aniline and acetaldehyde?

A5: One patented method describes a two-step, one-pot synthesis at normal temperature and pressure. First, a nucleophilic reaction between aniline and acetaldehyde forms a Schiff base. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to yield N-ethylaniline.[8][9] The molar ratio of aniline:acetaldehyde:reducing agent is typically in the range of 1:1.2-2:0.25-0.5.[8]

Experimental Protocols

Protocol 1: Synthesis via Nitration of Ethylbenzene and Reduction

This protocol is a common industrial method for producing this compound.[2]

Step 1: Nitration of Ethylbenzene

  • In a reaction vessel equipped with cooling and stirring, slowly add ethylbenzene to a mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature between 10-20°C during the addition to control the exothermic reaction and minimize the formation of dinitro compounds.

  • After the addition is complete, continue stirring for a few hours at room temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with water and then with a dilute sodium carbonate solution to remove residual acids.

  • Separate the isomers (ortho, meta, and para-nitroethylbenzene) by fractional distillation under reduced pressure.

Step 2: Reduction of p-Nitroethylbenzene

  • Place the purified p-nitroethylbenzene in a suitable solvent, such as ethanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas.

  • Heat the mixture and stir vigorously. The reaction progress can be monitored by the uptake of hydrogen.

  • Once the reaction is complete, cool the mixture and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Protocol 2: Synthesis of N-Ethylaniline via Reductive Amination

This method describes the formation of N-ethyl-2,6-diethylaniline, which can be adapted for similar structures.

  • Add 2-propanol (90 ml) to a flask containing Pd/C (0.5 mmol).

  • Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask.

  • Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.

  • Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

  • Stir for 30 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure at 45-50°C to obtain the product.

Data Presentation

Table 1: Reagent Quantities and Yields for 4-ethyl-2-nitroaniline Synthesis
ReagentAmountMoles
This compound6 g~0.05 mol
Acetic Anhydride30 ml-
70% Nitric Acid6.3 ml~0.1 mol
Product Yield Percentage Yield
4-ethyl-2-nitroaniline5.76 g69.32%
Data adapted from a synthesis of 4-ethyl-2-nitroaniline, which involves nitration of this compound.
Table 2: Reaction Conditions for N-Ethylaniline Synthesis from Aniline and Ethanol
ParameterValue
Reactant Molar Ratio (Aniline:Ethanol)1:1.5
Catalyst0.3% Phosphorus trichloride
Temperature300 °C
Pressure9.84 MPa
Product Mixture Composition
Aniline20%
Ethylaniline65%-70%
Diethylaniline10%-15%
Data from a high-temperature, high-pressure synthesis method.[8][9]

Visualizations

Synthesis_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction start_nitration Ethylbenzene + HNO3/H2SO4 reaction_nitration Nitration Reaction (10-20°C) start_nitration->reaction_nitration workup_nitration Quench on Ice & Separate Layers reaction_nitration->workup_nitration wash_nitration Wash with H2O & Na2CO3 workup_nitration->wash_nitration distill_isomers Fractional Distillation wash_nitration->distill_isomers p_nitro p-Nitroethylbenzene distill_isomers->p_nitro start_reduction p-Nitroethylbenzene + H2 p_nitro->start_reduction reaction_reduction Catalytic Hydrogenation (Heat & Pressure) start_reduction->reaction_reduction catalyst Pd/C Catalyst catalyst->reaction_reduction filtration Filter Catalyst reaction_reduction->filtration evaporation Solvent Evaporation filtration->evaporation final_product This compound evaporation->final_product

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Purity & Dryness low_yield->check_reagents Yes check_side_reactions Identify Side Reactions impurities->check_side_reactions Yes success Successful Synthesis impurities->success No optimize_conditions Optimize Time & Temperature check_reagents->optimize_conditions check_catalyst Verify Catalyst Activity optimize_conditions->check_catalyst remove_water Remove Water (if applicable) check_catalyst->remove_water remove_water->impurities adjust_stoichiometry Adjust Stoichiometry check_side_reactions->adjust_stoichiometry control_ph Control pH adjust_stoichiometry->control_ph improve_purification Improve Purification Method control_ph->improve_purification improve_purification->success

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of 4-Ethylaniline via Nitration of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of 4-ethylaniline, which is prepared by the nitration of ethylbenzene followed by the reduction of the resulting nitroethylbenzene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of ethylbenzene?

The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-director, meaning it directs the incoming nitro group (–NO₂) primarily to the positions ortho (C2) and para (C4) to the ethyl group on the benzene ring. Therefore, the primary products are a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. A small amount of the meta-isomer (3-nitroethylbenzene) may also be formed.

Q2: What are the most common side products in the nitration of ethylbenzene?

The most prevalent side products in the nitration of ethylbenzene are dinitroethylbenzene isomers. These are formed when a second nitro group is added to the mono-nitrated product. The formation of dinitro compounds is significantly promoted by higher reaction temperatures and a high concentration of the nitrating agent.

Q3: What side products can be expected during the reduction of nitroethylbenzene to ethylaniline?

Several side products can arise during the reduction of nitroethylbenzene, depending on the chosen reduction method and reaction conditions. These can include:

  • Incomplete Reduction: The presence of unreacted nitroethylbenzene in the final product.

  • Intermediate Reduction Products: Under certain conditions, intermediate species such as nitrosoethylbenzene and N-ethylphenylhydroxylamine may be isolated.

  • Coupling Products: In some cases, especially with certain reducing agents like metal hydrides, azo compounds (e.g., azoxybenzene derivatives) can be formed through the coupling of two nitroarene molecules.

  • Products from Over-reduction: While less common for aromatic amines, aggressive reduction conditions could potentially affect other functional groups if present.

Troubleshooting Guides

Nitration Stage
Issue Possible Cause(s) Troubleshooting Steps
Low yield of mono-nitroethylbenzene 1. Incomplete reaction. 2. Loss of product during workup.1. Ensure sufficient reaction time and adequate mixing. 2. Carefully separate the organic and aqueous layers during extraction. Minimize transfers between vessels.
High yield of dinitroethylbenzene 1. Reaction temperature is too high. 2. Excess of nitrating agent.1. Maintain a low reaction temperature (typically below 50-60°C) using an ice bath.[1] 2. Use a stoichiometric or slight excess of the nitrating mixture.
Dark-colored reaction mixture or product Formation of oxidized byproducts.Ensure the reaction temperature is well-controlled. Purify the crude product by distillation or chromatography.
Reduction Stage
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reduction (presence of nitro compound in product) 1. Insufficient reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Insufficient reaction time or temperature.1. Use a sufficient excess of the reducing metal (e.g., Fe, Sn) in acid reductions.[2] 2. Use fresh, high-activity catalyst (e.g., Pd/C, Raney Nickel).[2] 3. Increase reaction time or temperature as guided by literature protocols.
Formation of azo- or azoxy- compounds Use of inappropriate reducing agents (e.g., some metal hydrides with aromatic nitro compounds).[3]Use standard reduction methods like catalytic hydrogenation or metal/acid combinations (Fe/HCl, Sn/HCl).[4][5]
Difficulty in isolating the product Formation of stable salts or emulsions during workup.Carefully adjust the pH to strongly basic conditions to liberate the free amine before extraction.[1] Use a brine wash to break up emulsions.

Experimental Protocols

Protocol 1: Mixed-Acid Nitration of Ethylbenzene

This protocol is a standard laboratory procedure for the nitration of aromatic compounds.

Materials:

  • Ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Prepare Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid. Keep the mixture cool.

  • Reaction: Slowly add 20 mL of ethylbenzene dropwise to the stirred nitrating mixture. Maintain the reaction temperature below 50°C. After the addition is complete, continue stirring for 30-60 minutes.

  • Work-up: Pour the reaction mixture slowly onto crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Separation and Washing: Separate the lower aqueous layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.

  • Drying: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand until the liquid becomes clear.

  • Purification: The product, a mixture of 2- and 4-nitroethylbenzene, can be purified by fractional distillation under reduced pressure.

Protocol 2: Reduction of Nitroethylbenzene using Iron in Acidic Medium (Béchamp Reduction)

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[5]

Materials:

  • Nitroethylbenzene isomer mixture

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol/Water solvent mixture

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add iron powder and a mixture of ethanol and water.

  • Activation: Add a small amount of concentrated HCl and heat the mixture to reflux to activate the iron surface.

  • Reduction: Slowly add a solution of the nitroethylbenzene isomers to the refluxing mixture. Maintain reflux for 1-3 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and filter to remove excess iron. Make the filtrate strongly alkaline with a concentrated NaOH solution to precipitate iron hydroxides and liberate the free amine.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator to yield the crude ethylaniline mixture.

  • Purification: The resulting 2- and this compound isomers can be separated and purified by fractional distillation or column chromatography.

Visualizations

Nitration_Pathway Ethylbenzene Ethylbenzene NitratingMixture HNO₃ / H₂SO₄ Ethylbenzene->NitratingMixture Electrophilic Attack AreniumIon_Ortho Ortho Arenium Ion (Intermediate) NitratingMixture->AreniumIon_Ortho AreniumIon_Para Para Arenium Ion (Intermediate) NitratingMixture->AreniumIon_Para OrthoProduct 2-Nitroethylbenzene AreniumIon_Ortho->OrthoProduct -H⁺ ParaProduct 4-Nitroethylbenzene (Major Product) AreniumIon_Para->ParaProduct -H⁺ HighTemp High Temp. OrthoProduct->HighTemp ParaProduct->HighTemp DinitroProduct Dinitroethylbenzene (Side Product) HighTemp->DinitroProduct

Caption: Reaction pathway for the nitration of ethylbenzene.

Reduction_Pathway Nitroethylbenzene Nitroethylbenzene (ortho- or para-) ReducingAgent Reducing Agent (e.g., Fe/HCl) Nitroethylbenzene->ReducingAgent InappropriateReagent e.g., NaBH₄ Nitroethylbenzene->InappropriateReagent Nitroso Nitrosoethylbenzene (Intermediate) ReducingAgent->Nitroso [H] Hydroxylamine N-Ethylphenylhydroxylamine (Intermediate/Side Product) Nitroso->Hydroxylamine [H] Ethylaniline Ethylaniline (Desired Product) Hydroxylamine->Ethylaniline [H] AzoCompound Azo/Azoxy Compounds (Side Product) InappropriateReagent->AzoCompound

Caption: General reduction pathway and potential side products.

Troubleshooting_Workflow Start Experiment Complete Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Start->Analyze DesiredProduct Desired Product(s) Obtained? Analyze->DesiredProduct End Process Complete DesiredProduct->End Yes Troubleshoot Identify Issue DesiredProduct->Troubleshoot No HighDinitro High Dinitration? Troubleshoot->HighDinitro IncompleteReduction Incomplete Reduction? Troubleshoot->IncompleteReduction OtherSideProducts Other Side Products? Troubleshoot->OtherSideProducts HighDinitro->IncompleteReduction No Action_Temp Lower Reaction Temp. Check Reagent Stoichiometry HighDinitro->Action_Temp Yes IncompleteReduction->OtherSideProducts No Action_Reduction Check Reducing Agent/Catalyst. Increase Reaction Time/Temp. IncompleteReduction->Action_Reduction Yes Action_Purify Purify by Distillation or Chromatography OtherSideProducts->Action_Purify

Caption: A logical workflow for troubleshooting common issues.

References

Improving the yield of diazotization reactions with 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield of diazotization reactions with 4-Ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving a high yield in the diazotization of this compound?

A1: Temperature control is paramount. The 4-ethylphenyldiazonium salt formed is thermally unstable and prone to decomposition at temperatures above 5 °C.[1] To prevent this, both the diazotization reaction and any subsequent coupling reactions must be strictly maintained between 0 and 5 °C using an ice bath. Failure to maintain this low temperature is a primary cause of reduced yield and the formation of phenolic impurities.[1]

Q2: Why is an excess of mineral acid necessary in the reaction?

A2: An excess of a strong mineral acid, such as hydrochloric acid (HCl), serves two main purposes. Firstly, it ensures the complete conversion of this compound to its more soluble hydrochloride salt. Secondly, it prevents the newly formed diazonium salt from coupling with unreacted this compound, a side reaction that leads to the formation of colored azo compounds as impurities.[2]

Q3: How can I confirm that the diazotization reaction is complete?

A3: The completion of the reaction can be verified by testing for the presence of a slight excess of nitrous acid.[2] This is done by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has been consumed.[3]

Q4: What are the primary side reactions to be aware of?

A4: The main side reactions include:

  • Decomposition to Phenols: The diazonium salt can react with water to form 4-ethylphenol, especially if the temperature rises above 5 °C.[2]

  • Azo Coupling: The diazonium salt can couple with unreacted this compound or other nucleophilic aromatic compounds present in the reaction mixture, leading to the formation of colored azo impurities.[2]

  • Triazene Formation: The diazonium salt may react with unreacted this compound if the reaction is not sufficiently acidic.[2]

Q5: Is it safe to isolate the 4-ethylphenyldiazonium salt as a solid?

A5: It is strongly advised not to isolate diazonium salts in their solid, dry state as they are notoriously unstable and can be explosive upon heating or mechanical shock.[2] For safety, it is crucial to keep them in solution at all times and use them immediately after preparation.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the diazotization of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Reaction temperature was too high. 3. Side Reactions: Insufficient acid leading to azo coupling.1. Ensure a slight excess of sodium nitrite is used. Confirm completion with a positive starch-iodide test.[2] 2. Strictly maintain the internal reaction temperature between 0-5 °C using an ice-salt bath.[1] 3. Use at least 2.5-3 equivalents of mineral acid to suppress side reactions.[2]
Formation of an Oily or Tarry Substance 1. Azo Coupling: Insufficient acid or localized high concentrations of reactants. 2. Phenolic Impurities: Decomposition of the diazonium salt due to elevated temperatures.1. Ensure vigorous stirring and slow, dropwise addition of the sodium nitrite solution. Confirm the reaction medium is sufficiently acidic.[2] 2. Improve cooling efficiency and monitor the internal reaction temperature closely. Use the diazonium salt solution immediately after preparation.[1]
Inconsistent Product Color or Purity 1. pH Fluctuations: Incorrect pH can lead to different side products. 2. Incomplete Diazotization: Unreacted starting material can lead to impurities. 3. Temperature Variations: Inconsistent temperature control can lead to varying levels of decomposition.[3]1. Ensure the pH is maintained in the optimal range for your subsequent reaction (e.g., weakly acidic for coupling with amines).[1] 2. Verify complete diazotization using the starch-iodide test before proceeding.[3] 3. Use an efficient cooling bath and monitor the temperature throughout the reaction.[3]
Brown Fumes (NO₂) Evolving from the Reaction 1. High Temperature: Decomposition of nitrous acid. 2. Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly.1. Ensure the reaction vessel is well-immersed in an ice-salt bath. 2. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid mixing.[2]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of the diazotization of this compound. This data is based on general principles of diazotization reactions and is intended for comparative purposes.

Table 1: Illustrative Effect of Temperature on Yield

Temperature (°C)Theoretical Yield (%)Observations
0-590-95Clean reaction, minimal side products.
5-1070-80Noticeable formation of phenolic byproducts.
>10<60Significant decomposition and formation of colored impurities.

Table 2: Illustrative Effect of Acid Equivalents (HCl) on Yield

Equivalents of HClTheoretical Yield (%)Observations
1.0<50Incomplete reaction, significant azo coupling.
2.075-85Improved yield, some side products may still be present.
3.0>90Optimal, clean reaction with minimal side products.

Experimental Protocols

Standard Protocol for the Diazotization of this compound

This protocol describes a general method for the in-situ preparation of a 4-ethylphenyldiazonium chloride solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Aniline Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1.0 eq) with distilled water.

    • Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. The aniline will dissolve to form its hydrochloride salt, which may precipitate as a fine slurry.

    • Cool the mixture to an internal temperature of 0-5 °C in an ice-salt bath with continuous stirring.[4]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes.[4]

    • Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.[4] Adjust the addition rate as necessary to control any exotherm.

  • Monitoring the Reaction:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.

    • Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the reaction is complete.[3] If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 10 minutes.

  • Use of the Diazonium Salt Solution:

    • The resulting pale yellow solution of 4-ethylphenyldiazonium chloride should be used immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring start Start: this compound dissolve Dissolve in HCl/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Dropwise addition of NaNO₂ solution cool->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir test Starch-Iodide Test stir->test complete Reaction Complete test->complete Positive incomplete Incomplete test->incomplete Negative end Use Diazonium Salt Solution Immediately complete->end incomplete->add_nitrite Add more NaNO₂

Caption: Experimental workflow for the diazotization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impurities temp Temperature > 5°C? problem->temp acid Insufficient Acid? problem->acid nitrite Incomplete Nitrite Addition? problem->nitrite sol_temp Improve Cooling & Monitor Temp. temp->sol_temp Yes sol_acid Use >2.5 eq. of Acid acid->sol_acid Yes sol_nitrite Check with Starch-Iodide Paper nitrite->sol_nitrite Yes

Caption: Troubleshooting logic for common issues in diazotization reactions.

References

Troubleshooting low yields in Suzuki coupling of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 4-ethylaniline with arylboronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound, an electron-rich aniline, can stem from several factors. The most common issues include:

  • Catalyst Inactivation: The palladium catalyst may be improperly activated or deactivated during the reaction. This can be due to impurities, incorrect ligand choice, or the formation of palladium black.

  • Suboptimal Base: The choice and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to slow or incomplete reactions.

  • Solvent Issues: The solvent must be anhydrous and deoxygenated to prevent side reactions and catalyst decomposition. The polarity of the solvent also influences reaction rates.

  • Side Reactions: Electron-rich anilines can be prone to side reactions, such as homocoupling of the boronic acid or proto-deboronation.

  • Reagent Quality: The purity of the this compound, arylboronic acid, catalyst, ligand, and base is critical for a successful reaction.

Q2: I suspect a problem with my palladium catalyst. How can I troubleshoot this?

Catalyst issues are a frequent source of low yields. Consider the following:

  • Pre-catalyst Activation: Ensure you are using a pre-catalyst that efficiently generates the active Pd(0) species. For challenging couplings, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts from generations like G3 or G4.

  • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines like XPhos or SPhos) are often effective. Bidentate ligands can also prevent the formation of inactive palladium dimers.

  • Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to more side reactions. If you suspect catalyst decomposition, a modest increase in loading (e.g., from 1 mol% to 2-3 mol%) might be beneficial.

  • Reaction Color: While not always definitive, a rapid change to a black precipitate (palladium black) early in the reaction can indicate catalyst decomposition.[1]

Q3: Which base should I use for the Suzuki coupling of this compound?

The base plays a critical role in activating the boronic acid for transmetalation.[2][3][4]

  • Common Choices: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and effective bases for Suzuki couplings.[3]

  • Base Strength: For electron-rich anilines, a moderately strong base is often sufficient. Very strong bases might promote undesired side reactions.

  • Solubility: Ensure the chosen base has some solubility in the reaction mixture. The use of a phase-transfer catalyst can be beneficial if you are using an inorganic base in an organic solvent.[5]

  • Amine Bases: Amine bases are generally less effective than oxygen-based bases in Suzuki couplings and can sometimes inhibit the reaction.[6]

Q4: My reaction seems to be stalling. Could the solvent be the issue?

Yes, the solvent system is critical.

  • Anhydrous and Deoxygenated Conditions: It is imperative to use dry, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, and water can lead to proto-deboronation of the boronic acid.[7] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[8]

  • Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DME are often good choices.[9][10] Sometimes a mixture of an organic solvent with water (e.g., THF/water) can be effective, especially when using water-soluble bases.[5]

  • Nitrile Solvents: Be cautious with nitrile solvents like acetonitrile, as they can sometimes coordinate to the palladium center and inhibit catalysis.[10]

Q5: I am observing significant amounts of homocoupled product from my boronic acid. How can I minimize this?

Homocoupling is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby decreasing the rate of homocoupling.

  • Optimize Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Degas the chosen solvent (e.g., 1,4-dioxane) by bubbling with argon for at least 30 minutes.

    • Use high-purity reagents.

  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

    • Add the degassed solvent (5 mL).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following tables provide hypothetical yield data based on common optimization trends for Suzuki couplings involving electron-rich anilines.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane10055
Pd₂(dba)₃XPhosK₂CO₃Dioxane10085
Pd(dppf)Cl₂-K₂CO₃Dioxane10070
Pd(PPh₃)₄-K₂CO₃Dioxane10065

Table 2: Effect of Base on Yield

CatalystLigandBase (2 eq.)SolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosK₂CO₃Dioxane10085
Pd₂(dba)₃XPhosK₃PO₄Dioxane10092
Pd₂(dba)₃XPhosCs₂CO₃Dioxane10088
Pd₂(dba)₃XPhosEt₃NDioxane10030

Table 3: Effect of Solvent on Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhosK₃PO₄Dioxane10092
Pd₂(dba)₃XPhosK₃PO₄Toluene10078
Pd₂(dba)₃XPhosK₃PO₄THF6585
Pd₂(dba)₃XPhosK₃PO₄DMF10065

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (R-B(OR)2) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_inactive Inactive/Decomposed? check_catalyst->catalyst_inactive Yes ligand_issue Suboptimal Ligand? check_catalyst->ligand_issue No base_issue Ineffective Base? check_conditions->base_issue solvent_issue Solvent Dry/Degassed? check_conditions->solvent_issue temp_issue Temperature Optimal? check_conditions->temp_issue purity_issue Impure Reagents? check_reagents->purity_issue solution_catalyst Use fresh catalyst/pre-catalyst catalyst_inactive->solution_catalyst solution_ligand Screen bulky, e--rich ligands ligand_issue->solution_ligand solution_base Screen K3PO4, Cs2CO3 base_issue->solution_base solution_solvent Use anhydrous, degassed solvent solvent_issue->solution_solvent solution_temp Optimize temperature temp_issue->solution_temp solution_purity Purify starting materials purity_issue->solution_purity

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Strategies to minimize hydrodehalogenation in Buchwald-Hartwig amination of 4-Ethylaniline.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize hydrodehalogenation during the Buchwald-Hartwig amination of 4-Ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant side reaction with this compound?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide starting material is reduced, meaning the halogen is replaced by a hydrogen atom, instead of being coupled with the amine.[1] This pathway competes directly with the desired C-N bond formation, lowering the yield of the target aryl amine.[1] This issue is particularly prevalent when using primary amines like this compound. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate, which competes with the productive reductive elimination step that forms the desired product.[1][2][3][4]

pd0 L-Pd(0) ox_add Oxidative Addition Complex L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X amide_complex Palladium Amido Complex ox_add->amide_complex + this compound, Base product Desired Aryl Amine (Ar-NHR) amide_complex->product Reductive Elimination beta_hydride β-Hydride Elimination amide_complex->beta_hydride Competing Pathway product->pd0 Catalyst Regeneration side_product Hydrodehalogenated Arene (Ar-H) beta_hydride->side_product Forms Side Product

Caption: Competing pathways in Buchwald-Hartwig amination.

Q2: My reaction is producing a lot of the hydrodehalogenated arene. What are the most critical parameters to investigate first?

A: The choice of ligand, base, and palladium precatalyst are the most critical and interdependent factors to optimize.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the β-hydride elimination that leads to hydrodehalogenation. The base influences the deprotonation of the amine and can affect catalyst activity and side reactions. Using a reliable palladium precatalyst ensures the efficient formation of the active Pd(0) species.

cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Aryl Halide Aryl Halide This compound This compound Ligand Ligand Amination Desired Amination Ligand->Amination Promotes Reductive Elimination Hydrodehalogenation Hydrodehalogenation Ligand->Hydrodehalogenation Suppresses β-Hydride Elimination Base Base Base->Amination Base->Hydrodehalogenation Can promote side reactions if too strong Catalyst Pd Precatalyst Catalyst->Amination Solvent_Temp Solvent / Temp

Caption: Interplay of key parameters in the reaction outcome.

Q3: Which specific ligands are recommended to suppress hydrodehalogenation with primary amines?

A: The development of sterically hindered and electron-rich phosphine ligands has been crucial for successfully coupling primary amines while minimizing side reactions. For challenging couplings involving primary amines like this compound, later-generation Buchwald dialkylbiaryl phosphine ligands are highly effective.[2]

Ligand TypeExamplesKey CharacteristicsImpact on Hydrodehalogenation
Bulky Biaryl Monophosphines XPhos, RuPhos, BrettPhosSterically demanding and electron-rich.[5]Highly effective at promoting C-N reductive elimination over β-hydride elimination.[3][4]
Ferrocene-Based Ligands DPPF, JosiPhosBidentate ligands that can increase reaction rates and yields compared to early catalysts.[2][3]Generally good for primary amines, preventing palladium dimer formation and speeding up the reaction.[2]
First-Generation Ligands P(o-tolyl)₃Less sterically hindered.Prone to competitive hydrodehalogenation, especially with primary amines.[2]
Q4: How does my choice of base impact the formation of the hydrodehalogenated side product?

A: The base is critical for deprotonating the amine to form the palladium-amido complex, but an inappropriate choice can lead to side reactions. While strong bases are common, weaker bases are often preferred to enhance selectivity and functional group tolerance.[6]

BaseExamplespKaH (approx.)Advantages & Disadvantages
Strong Bases NaOtBu, KOtBu, LHMDS~19Very effective at deprotonation, leading to faster reactions. However, can promote side reactions and may be incompatible with sensitive functional groups.[1][6]
Weak Bases K₃PO₄, Cs₂CO₃~10-12Offer broader functional group tolerance and can significantly suppress hydrodehalogenation.[1][5] May require higher temperatures or longer reaction times.[6]

Troubleshooting Guide

If you are observing significant hydrodehalogenation, follow this workflow to optimize your reaction.

start High Hydrodehalogenation Observed q1 Are you using a bulky, electron-rich ligand (e.g., XPhos, RuPhos)? start->q1 a1 Action: Screen modern biaryl phosphine ligands. q1->a1 No q2 Is a strong base (e.g., NaOtBu) being used? q1->q2 Yes a1->q2 a2 Action: Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃). q2->a2 Yes q3 Is the reaction temperature >100 °C? q2->q3 No a2->q3 a3 Action: Attempt reaction at a lower temperature (e.g., 80 °C). q3->a3 Yes end Minimized Hydrodehalogenation q3->end No a3->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Experimental Protocols

General Protocol for Amination of an Aryl Bromide with this compound

This protocol is a starting point and should be optimized for specific substrates. It incorporates best practices to minimize hydrodehalogenation.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Bulky Ligand (e.g., XPhos, if not using a precatalyst that includes it, 2-4 mol%)

  • Base (e.g., K₃PO₄, 1.5 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.

  • Add the anhydrous, degassed solvent to the tube.

  • Add the aryl bromide (if solid) followed by the this compound (liquid). If the aryl bromide is a liquid, add it via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or GC-MS, checking for the consumption of the aryl bromide and the formation of both the desired product and the hydrodehalogenated side product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Degradation Pathways of 4-Ethylaniline under Oxidative Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the degradation of 4-ethylaniline under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a dark color during my oxidation experiment. What does this indicate?

A1: A color change to yellow, brown, or black is a common sign of aniline oxidation. This is often due to the formation of polymeric species (polyaniline-like structures) or highly conjugated molecules like azo compounds, which are known to be colored. It suggests that polymerization is a competing pathway to complete mineralization.

Q2: What are the expected major initial steps in the oxidative degradation of this compound?

A2: The initial steps are dependent on the specific oxidant. For many advanced oxidation processes involving hydroxyl radicals, the reaction is likely initiated by:

  • Hydrogen abstraction: The removal of a hydrogen atom from the amino group (-NH₂) to form an aminyl radical.

  • Hydroxyl radical addition: The addition of a hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated intermediates. In electrochemical oxidation, the initial step is typically the loss of an electron from the nitrogen atom to form a radical cation.

Q3: How can I monitor the degradation of this compound and the formation of its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the decrease in this compound concentration over time. To identify and quantify intermediates and final products, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.

Q4: What are the final degradation products of this compound under complete mineralization?

A4: Complete mineralization of this compound will break down the molecule into carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen species such as ammonium (NH₄⁺) and nitrate (NO₃⁻) ions.

Troubleshooting Guides

Issue 1: Low degradation efficiency in TiO₂ photocatalysis.

  • Possible Cause 1: Incorrect Catalyst Loading.

    • Solution: The concentration of the TiO₂ catalyst is crucial. Too low a concentration results in insufficient active sites for the reaction. Conversely, too high a concentration can lead to light scattering and reduced light penetration into the solution. The optimal catalyst loading should be determined experimentally for your specific setup, typically in the range of 0.1 to 1.0 g/L.

  • Possible Cause 2: Inappropriate pH.

    • Solution: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of this compound. The point of zero charge for TiO₂ is around pH 6.5. At pH values below this, the surface is positively charged, and at pH values above, it is negatively charged. The optimal pH for degradation needs to be determined, as it influences the adsorption of the substrate onto the catalyst surface.

  • Possible Cause 3: Catalyst Deactivation.

    • Solution: The surface of the TiO₂ catalyst can be deactivated by the adsorption of intermediates or byproducts. If you are reusing the catalyst, ensure it is thoroughly washed with deionized water and dried between runs. In some cases, a mild heat treatment may be necessary to regenerate the catalyst.

Issue 2: Electrode fouling during electrochemical oxidation.

  • Possible Cause 1: Formation of an insulating polymer film.

    • Solution: The electrochemical oxidation of anilines can lead to the formation of a non-conductive polyaniline film on the anode surface, which passivates the electrode and stops the degradation process. This can be mitigated by:

      • Operating in the presence of supporting electrolytes like chlorides, which can generate active chlorine species that help to degrade the polymer film.

      • Using pulsed potentials to periodically clean the electrode surface.

      • Periodically reversing the polarity of the electrodes if the setup allows.

  • Possible Cause 2: Adsorption of intermediates.

    • Solution: Similar to polymer formation, the strong adsorption of intermediate products can block the active sites on the electrode. Cleaning the electrode after each experiment is crucial. This can be done by mechanical polishing or by electrochemical cleaning cycles in a clean electrolyte solution.

Quantitative Data Summary

Specific quantitative data for the degradation of this compound is not abundant in the literature. The following table provides data for closely related compounds to serve as a reference.

Oxidative MethodCompoundKey ParameterValueReference
Reaction with OH radicals4-MethylanilineSecond-order rate constant~1.71 x 10¹⁰ M⁻¹s⁻¹Inferred from studies on similar compounds
Photocatalysis (TiO₂)This compoundKinetic ModelLangmuir-Hinshelwood[1]
OzonationAnilineReaction Rate Constant1.2 x 10⁵ - 2.4 x 10⁶ M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Photocatalytic Degradation of this compound using TiO₂

1. Materials and Apparatus:

  • This compound (98% or higher)

  • Titanium dioxide (TiO₂, P25 or equivalent)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer and stir bars

  • pH meter

  • Syringes and syringe filters (0.22 µm)

  • HPLC vials

  • HPLC system with a C18 column and UV detector

  • GC-MS for product identification (optional)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Reaction Setup:

    • Add a specific volume of the this compound stock solution and deionized water to the photoreactor to achieve the desired initial concentration (e.g., 10 mg/L).

    • Add the desired amount of TiO₂ catalyst (e.g., 0.5 g/L).

    • Place a magnetic stir bar in the reactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to ensure that adsorption-desorption equilibrium of this compound on the TiO₂ surface is reached. Take a sample at the end of this period (t=0).

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

    • If required, bubble air or oxygen through the solution to ensure a sufficient supply of electron acceptors.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.

  • Sample Preparation: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction. Transfer the filtrate to an HPLC vial.

  • Analysis: Analyze the samples by HPLC to determine the concentration of this compound. For product identification, analyze selected samples by GC-MS or LC-MS.

Protocol 2: Electrochemical Oxidation of this compound

1. Materials and Apparatus:

  • This compound

  • Supporting electrolyte (e.g., Sodium sulfate - Na₂SO₄, Sodium chloride - NaCl)

  • Deionized water

  • Electrochemical cell (divided or undivided)

  • Anode (e.g., Boron-Doped Diamond - BDD, Dimensionally Stable Anode - DSA)

  • Cathode (e.g., Platinum, Stainless steel)

  • Reference electrode (e.g., Ag/AgCl) (optional, for potentiostatic control)

  • Potentiostat/Galvanostat (DC power supply)

  • Magnetic stirrer and stir bars

  • Analytical equipment (HPLC, GC-MS)

2. Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) containing a known concentration of this compound (e.g., 50 mg/L).

  • Electrochemical Cell Setup:

    • Assemble the electrochemical cell with the anode and cathode. Ensure the electrodes are clean before use.

    • Fill the cell with the prepared electrolyte solution.

    • Place a magnetic stir bar in the cell.

  • Electrolysis:

    • Begin stirring the solution.

    • Apply a constant current (galvanostatic mode) or a constant potential (potentiostatic mode) between the anode and cathode. A typical current density might be in the range of 10-50 mA/cm².

  • Sampling: At specified time intervals, collect samples from the electrolyte.

  • Sample Analysis: Analyze the samples using HPLC to monitor the decrease in this compound concentration. Use GC-MS or LC-MS to identify degradation intermediates.

Visualizations

DegradationPathways cluster_initial Initial Reactions cluster_intermediates Intermediate Products cluster_final Final Products This compound This compound Radical Cation Radical Cation This compound->Radical Cation Electron Transfer Aminyl Radical Aminyl Radical This compound->Aminyl Radical H-abstraction Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates OH Addition Dimerization/Polymerization Dimerization/Polymerization Radical Cation->Dimerization/Polymerization Coupling Aminyl Radical->Dimerization/Polymerization Quinone-like Structures Quinone-like Structures Hydroxylated Intermediates->Quinone-like Structures Recalcitrant Polymers Recalcitrant Polymers Dimerization/Polymerization->Recalcitrant Polymers Undesired Pathway Ring Opening Products Ring Opening Products Quinone-like Structures->Ring Opening Products Further Oxidation CO2, H2O, NH4+, NO3- CO2, H2O, NH4+, NO3- Ring Opening Products->CO2, H2O, NH4+, NO3- Mineralization

Caption: Proposed general degradation pathways for this compound under oxidative conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare this compound\nStock Solution Prepare this compound Stock Solution Setup Photoreactor with\nCatalyst and Solution Setup Photoreactor with Catalyst and Solution Prepare this compound\nStock Solution->Setup Photoreactor with\nCatalyst and Solution Dark Stirring for\nAdsorption Equilibrium Dark Stirring for Adsorption Equilibrium Setup Photoreactor with\nCatalyst and Solution->Dark Stirring for\nAdsorption Equilibrium Initiate UV Irradiation Initiate UV Irradiation Dark Stirring for\nAdsorption Equilibrium->Initiate UV Irradiation Collect Samples at\nTime Intervals Collect Samples at Time Intervals Initiate UV Irradiation->Collect Samples at\nTime Intervals Filter Samples to\nRemove Catalyst Filter Samples to Remove Catalyst Collect Samples at\nTime Intervals->Filter Samples to\nRemove Catalyst Analyze by HPLC for\nConcentration Analyze by HPLC for Concentration Filter Samples to\nRemove Catalyst->Analyze by HPLC for\nConcentration Analyze by GC-MS/LC-MS for\nIntermediate Identification Analyze by GC-MS/LC-MS for Intermediate Identification Filter Samples to\nRemove Catalyst->Analyze by GC-MS/LC-MS for\nIntermediate Identification

Caption: Experimental workflow for the photocatalytic degradation of this compound.

TroubleshootingFlow rect_node rect_node start Low Degradation Efficiency? q_catalyst Catalyst Loading Optimized? start->q_catalyst a_catalyst Optimize catalyst concentration (e.g., 0.1 - 1.0 g/L) q_catalyst->a_catalyst No q_ph pH of Solution Optimized? q_catalyst->q_ph Yes a_catalyst->q_ph a_ph Test a range of pH values around the pKa of this compound and pzc of the catalyst q_ph->a_ph No q_light Sufficient Light Penetration? q_ph->q_light Yes a_ph->q_light a_light Check for turbidity. Reduce catalyst loading if too high. Ensure lamp is functioning correctly. q_light->a_light No q_oxygen Sufficient Oxygen Supply? q_light->q_oxygen Yes a_light->q_oxygen a_oxygen Aerate the solution with air or pure oxygen. q_oxygen->a_oxygen No

Caption: Troubleshooting logic for low degradation efficiency in photocatalysis experiments.

References

Methods for removing colored impurities from 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing colored impurities from 4-Ethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample colored?

This compound is a colorless to pale yellow liquid when pure.[1][2] However, it is prone to oxidation upon exposure to air and light, which forms highly colored impurities.[1] This is a common characteristic of anilines. The color can range from yellow to red-brown depending on the level of impurity.[1]

Q2: What are the common methods for removing colored impurities from this compound?

The primary methods for purifying this compound and removing colored impurities are:

  • Vacuum Distillation: This is the most common and direct method for purifying liquid anilines. It is effective at separating the desired product from less volatile colored impurities and oxidation products.

  • Treatment with Adsorbents: Using materials like activated carbon can effectively adsorb colored impurities from a solution of the compound.[3]

  • Chemical Conversion and Recrystallization: This indirect method involves converting the liquid this compound into a solid derivative (like acetanilide), which can be easily purified by recrystallization. The purified derivative is then hydrolyzed back to high-purity this compound.[4][5]

Q3: Which purification method should I choose?

The choice of method depends on the initial purity of your sample, the quantity of material, and the required final purity. The flowchart below provides a general guide for selecting the appropriate method.

G start Start: Colored This compound Sample purity_check Assess Impurity Level start->purity_check distillation Method 1: Vacuum Distillation purity_check->distillation Lightly Colored & Moderate Purity adsorption Method 2: Activated Carbon Treatment purity_check->adsorption Trace Color derivative Method 3: Purification via Acetyl Derivative purity_check->derivative Heavily Colored & Low Purity end_product Pure this compound distillation->end_product adsorption->distillation Follow with distillation derivative->end_product

Caption: Decision tree for selecting a purification method for this compound.

Troubleshooting Guide

Q4: I performed a vacuum distillation, but my this compound is still yellow. What went wrong?

Several factors could contribute to this issue:

  • Air Leak in the System: Ensure all joints in your distillation apparatus are properly sealed. An air leak can cause oxidation at high temperatures.

  • Decomposition: Overheating can cause the sample to decompose, leading to discoloration. Ensure the distillation temperature is appropriate for the pressure.

  • Oxidation Prone Sample: For stubborn cases, distilling over a small amount of zinc dust can help prevent oxidation during the process.[4][5]

  • Contaminated Glassware: Ensure all glassware is scrupulously clean before starting.

Q5: Can I use activated carbon to decolorize a neat (solvent-free) sample of this compound?

While possible, it is generally more effective to dissolve the this compound in a suitable organic solvent (e.g., ethanol, toluene) before treating it with activated carbon. This improves the contact between the impurities and the adsorbent surface. After treatment, the carbon is filtered off, and the solvent is removed by rotary evaporation, followed by distillation of the purified product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular FormulaC₈H₁₁N[1]
Molecular Weight121.18 g/mol [6]
AppearanceColorless to pale yellow or red-brown liquid[1][2]
Melting Point-5 °C[4]
Boiling Point216 °C[4]
Density0.975 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.554[4]
SolubilityInsoluble in water; soluble in most organic solvents[1][7]

Table 2: Comparison of Purification Methods

MethodPrincipleProsCons
Vacuum Distillation Separation based on boiling point differences.Fast, effective for moderate impurities, good for large quantities.May not remove impurities with similar boiling points; risk of decomposition.
Activated Carbon Treatment Adsorption of polar, colored impurities.Excellent for removing trace colors, simple procedure.Requires a subsequent step (filtration and distillation) to isolate the product.
Purification via Acetyl Derivative Chemical conversion, recrystallization, hydrolysis.Yields very high purity product; excellent for heavily impure samples.Multi-step, time-consuming, potential for yield loss in each step.[4][5]

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for moderately impure this compound.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency.

  • Sample Preparation: Place the crude this compound into the distillation flask. For samples prone to oxidation, add a small amount of zinc dust (approx. 1% by weight).[4][5]

  • Distillation:

    • Slowly apply vacuum, ensuring the system is sealed. A pressure of 2.67-4.00 KPa is often effective.[8]

    • Gently heat the distillation flask using a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at its boiling point corresponding to the system pressure. The literature boiling point is 216 °C at atmospheric pressure.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Storage: Store the purified, colorless product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container to prevent re-oxidation.[7]

Protocol 2: Decolorization with Activated Carbon

This protocol is ideal as a pre-treatment step before distillation for samples with significant color.

  • Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethanol) in a ratio of approximately 1:5 to 1:10 (w/v).

  • Adsorption:

    • Add activated carbon (approx. 1-2% of the weight of the this compound) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency but should be done with care.[3]

  • Filtration: Filter the mixture through a pad of celite or a fine filter paper to completely remove the activated carbon particles.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Final Purification: Purify the resulting this compound via vacuum distillation as described in Protocol 1.

Protocol 3: Purification via the Acetyl Derivative

This multi-step method is highly effective for grossly impure samples and yields a product of very high purity.[4][5]

G cluster_0 Purification via Acetyl Derivative Workflow start Impure This compound acetylate Step 1: Acetylation (Acetic Anhydride) start->acetylate recrystallize Step 2: Recrystallization (e.g., from Ethanol) acetylate->recrystallize Crude Solid Derivative hydrolyze Step 3: Hydrolysis (Acid Reflux) recrystallize->hydrolyze Purified Solid Derivative isolate Step 4: Isolation & Distillation (Base, Extract, Distill) hydrolyze->isolate Amine Salt in Solution end_product High-Purity This compound isolate->end_product

Caption: Workflow for the purification of this compound via its acetyl derivative.

  • Step 1: Acetylation

    • Dissolve the crude this compound in a suitable solvent like benzene or toluene.

    • Slowly add a slight molar excess of acetic anhydride. The reaction is exothermic.

    • After the initial reaction subsides, heat the mixture gently if necessary to ensure the reaction goes to completion.

    • Cool the reaction mixture to crystallize the crude 4-acetyl-ethylaniline.

  • Step 2: Recrystallization

    • Collect the crude solid product by filtration.

    • Recrystallize the solid from a suitable solvent system, such as ethanol or a benzene/petroleum ether mixture, to obtain pure white crystals of 4-acetyl-ethylaniline.[4]

  • Step 3: Hydrolysis

    • Reflux the purified 4-acetyl-ethylaniline with an excess of aqueous acid (e.g., sulfuric acid) until the solution becomes clear, indicating complete hydrolysis.[4][5]

  • Step 4: Isolation and Final Purification

    • Cool the acidic solution to precipitate the amine sulfate salt.

    • Isolate the salt and suspend it in water.

    • Carefully add a strong base (e.g., solid KOH or NaOH solution) to neutralize the acid and liberate the free this compound base, which will separate as an oil.[4][5]

    • Separate the organic layer, dry it over a suitable drying agent (e.g., KOH pellets), and perform a final vacuum distillation to obtain the high-purity product.[4][5]

References

Long-term storage and stabilization of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Ethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stabilization, and handling of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color from a clear, light yellow to a brown or reddish-brown liquid. What is the cause of this discoloration?

A1: Discoloration of this compound is a common indicator of degradation, primarily due to oxidation.[1] Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of colored impurities.[1] It is crucial to store the compound under an inert atmosphere and protected from light to minimize this degradation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 10°C and 25°C.[4][5] To prevent oxidation, it is highly recommended to store it under an inert gas atmosphere, such as nitrogen or argon.[4][5] The container should be tightly sealed to prevent exposure to moisture and air.[1][3]

Q3: What materials are incompatible with this compound during storage and handling?

A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. Always use appropriate, non-reactive containers and equipment when handling this compound.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While storage in a cool place is recommended, standard refrigerators are not always ideal unless they are specifically designed for storing flammable or reactive chemicals. It is important to ensure the refrigerator is well-ventilated and that the this compound is in a tightly sealed container to prevent the accumulation of vapors. Storage in a dedicated flammable materials cabinet in a cool, well-ventilated area is a safer alternative.[2]

Q5: What are the primary degradation products of this compound that I should be aware of?

A5: The primary degradation of this compound occurs through oxidation. While specific degradation products are not extensively detailed in readily available literature, the oxidation of anilines typically leads to the formation of nitrosobenzenes, nitrophenols, and polymeric materials, which are often colored. Photodegradation in the presence of a catalyst like TiO2 can lead to the formation of various intermediates.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing to Browning) 1. Exposure to air (oxidation).[1]2. Exposure to light (photodegradation).[4]3. Contamination with incompatible materials.[2]1. Purge the container with an inert gas (nitrogen or argon) before sealing.2. Store in an amber glass bottle or wrap the container in aluminum foil to protect from light.[4]3. Ensure the storage container and any transfer equipment are clean and made of compatible materials (e.g., glass, PTFE).
Presence of Particulates or Precipitate 1. Advanced degradation and polymerization.2. Contamination.3. Storage at an inappropriately low temperature causing freezing (Melting Point: -5°C).[1][6]1. If degradation is suspected, purify the this compound by distillation under vacuum.[7]2. Filter the material if it is only a minor particulate issue and purity is confirmed by analysis.3. If frozen, allow the material to slowly warm to room temperature and ensure it is fully homogenized before use.
Inconsistent Experimental Results 1. Use of degraded this compound.2. Inaccurate concentration due to evaporation.1. Check the appearance of your this compound stock. If discolored, consider purification or using a fresh batch.2. Perform a purity check using HPLC or GC before use.3. Ensure the container is always tightly sealed when not in use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column is a suitable starting point.

2. Mobile Phase and Gradient:

  • A mixture of acetonitrile and water or methanol and water is commonly used for the analysis of anilines.

  • A gradient elution may be necessary to separate the parent compound from potential degradation products.

  • Example Gradient: Start with a lower concentration of organic solvent (e.g., 20% acetonitrile) and gradually increase to a higher concentration (e.g., 80% acetonitrile) over 15-20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. UV Detection:

  • Monitor the elution at a wavelength where this compound has significant absorbance, for instance, around 240 nm or 280 nm. A photodiode array (PDA) detector is recommended to obtain full UV spectra of all eluting peaks.

5. Data Analysis:

  • The purity of the this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Degradation is indicated by the appearance of new peaks, typically at different retention times than the parent compound.

Protocol 2: Accelerated Stability Study

This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Sample Preparation and Storage:

  • Place aliquots of high-purity this compound into several amber glass vials.

  • Purge the headspace of each vial with nitrogen or argon before sealing tightly with a chemically resistant cap.

  • Place the vials in a stability chamber at an elevated temperature, for example, 40°C or 54°C.[4]

  • Prepare control samples to be stored at the recommended long-term storage condition (e.g., 10-25°C, protected from light).

2. Testing Schedule:

  • Analyze the samples at predetermined time points. For an accelerated study, this could be at time 0, 1 week, 2 weeks, and 4 weeks.

  • For the control samples, a longer-term schedule would be appropriate (e.g., 0, 3, 6, and 12 months).

3. Analysis:

  • At each time point, remove a vial from the stability chamber and allow it to equilibrate to room temperature.

  • Analyze the sample for purity using the stability-indicating HPLC-UV method described in Protocol 1.

  • Document any changes in physical appearance (e.g., color, clarity).

4. Data Evaluation:

  • Plot the purity of this compound as a function of time for each storage condition.

  • The rate of degradation at elevated temperatures can be used to project the long-term stability at recommended storage conditions.

Visualizations

Degradation_Pathway This compound This compound Intermediate_Radical Anilinyl Radical Intermediate This compound->Intermediate_Radical Oxidation Oxidative_Stress Air (O2) Light (hv) Oxidative_Stress->Intermediate_Radical Polymerization Polymerization Products (Colored Impurities) Intermediate_Radical->Polymerization Oxidized_Products Oxidized Dimers/Trimers Intermediate_Radical->Oxidized_Products

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points cluster_data Data Evaluation Start Obtain this compound Store_Control Store Control Samples (10-25°C, Dark) Start->Store_Control Store_Accelerated Store Accelerated Samples (e.g., 40°C, Dark) Start->Store_Accelerated Analyze_T0 Time = 0 (Initial Analysis) Store_Control->Analyze_T0 Store_Accelerated->Analyze_T0 HPLC_Analysis HPLC-UV Purity Test Analyze_T0->HPLC_Analysis Visual_Inspection Visual Inspection Analyze_T0->Visual_Inspection Analyze_Tx Time = x (e.g., 1, 2, 4 weeks) Analyze_Tx->HPLC_Analysis Analyze_Tx->Visual_Inspection Compare_Results Compare Purity and Appearance Over Time HPLC_Analysis->Compare_Results Visual_Inspection->Compare_Results Determine_Stability Determine Stability Profile Compare_Results->Determine_Stability

Caption: Workflow for an accelerated stability study of this compound.

Troubleshooting_Logic Start Issue Encountered Check_Appearance Check Physical Appearance Start->Check_Appearance Discolored Discolored? Check_Appearance->Discolored Check_Storage Review Storage Conditions (Light/Air Exposure?) Discolored->Check_Storage Yes Purity_Analysis Perform Purity Analysis (HPLC/GC) Discolored->Purity_Analysis No Implement_Inert Implement Inert Atmosphere and Light Protection Check_Storage->Implement_Inert Implement_Inert->Purity_Analysis Purity_OK Purity Acceptable? Purity_Analysis->Purity_OK Purify Purify by Distillation Purity_OK->Purify No Use_Material Use Material Purity_OK->Use_Material Yes Purify->Purity_Analysis Discard Discard/Replace Purify->Discard

Caption: Logical troubleshooting workflow for this compound stability issues.

References

Overcoming challenges in the electropolymerization of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electropolymerization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the electropolymerization of substituted anilines, providing detailed troubleshooting steps and explanations.

Issue 1: No Polymer Film Formation or Very Slow Growth

Question: I am not observing any polymer film deposition on my electrode, or the growth is extremely slow. What are the possible causes and how can I fix this?

Answer:

The absence or slow growth of a polymer film can be attributed to several factors, ranging from the electrochemical conditions to the purity of your reagents. Follow this guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Monomer and Electrolyte Purity: Impurities in the aniline monomer or the supporting electrolyte can inhibit the polymerization process. Ensure you are using high-purity reagents. If necessary, purify the aniline monomer by distillation.

  • Check the pH of the Solution: The electropolymerization of aniline and its derivatives is highly pH-dependent.[1][2] For most substituted anilines, a low pH (typically < 2) is required to form the conductive emeraldine salt.[1][2] At higher pH values, non-conducting oligomers are often formed.[1][2][3]

    • Action: Measure and adjust the pH of your electrolyte solution using a suitable acid (e.g., H₂SO₄, HCl).

  • Optimize the Potential Window: The applied potential must be sufficient to oxidize the monomer, which is the initial and rate-determining step of the polymerization.[1][4] However, excessively high potentials can lead to overoxidation and degradation of the polymer.[5][6][7]

    • Action: Perform a cyclic voltammetry (CV) scan of the monomer solution to determine its oxidation potential.[8][9] The upper potential limit for electropolymerization should be set slightly above the onset of monomer oxidation.[8][10]

  • Inspect the Working Electrode Surface: A contaminated or passivated electrode surface will prevent polymer deposition.[11][12] Passivation is particularly common with active metal electrodes like iron or aluminum.[1][11]

    • Action: Thoroughly clean and polish the electrode surface before each experiment. For active metals, consider a pre-treatment step or using a suitable electrolyte that promotes passivation without hindering polymerization, such as oxalic acid.[1]

  • Evaluate the Supporting Electrolyte: The nature and concentration of the supporting electrolyte are crucial. The anion of the electrolyte acts as a dopant and influences the morphology and conductivity of the polymer film.[1]

    • Action: Ensure the supporting electrolyte is sufficiently concentrated (typically 0.1 M to 1 M).[13][14] If issues persist, consider trying a different supporting electrolyte.

Issue 2: Poorly Adherent, Non-Uniform, or Non-Conductive Film

Question: The polymer film I've synthesized peels off the electrode easily, is not uniform, or shows poor conductivity. What could be wrong?

Answer:

The quality and properties of the electropolymerized film are highly sensitive to the experimental parameters. A poorly adherent, non-uniform, or non-conductive film often indicates that the polymerization conditions are not optimal.

Troubleshooting Steps:

  • Control the Polymerization Rate: A very high polymerization rate can lead to a less ordered and poorly adherent film.

    • Action: Reduce the scan rate in cyclic voltammetry or the applied current/potential in galvanostatic/potentiostatic methods. A slower growth rate often results in a more uniform and compact film.

  • Adjust Monomer Concentration: The concentration of the substituted aniline monomer affects the polymerization rate and the resulting film morphology.[15]

    • Action: Experiment with different monomer concentrations. A concentration of 0.1 M is often a good starting point.[15]

  • Re-evaluate the pH: As mentioned previously, pH is critical. A pH that is too high can lead to the formation of non-conductive oligomers.[1][2] Even within the acidic range, small variations can impact film quality.

    • Action: Systematically vary the pH to find the optimal value for your specific substituted aniline.

  • Consider the Effect of the Substituent: The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of the substituent on the aniline ring significantly affect the polymerization process and the properties of the resulting polymer.[16]

    • Action: Be aware that certain substituents can hinder polymerization or lead to polymers with lower conductivity. For instance, bulky ortho-substituents can sterically hinder the coupling of radical cations.[16]

  • Prevent Overoxidation: Applying an excessively high anodic potential or polymerizing for too long can lead to overoxidation of the polymer.[5][6][7] This process is irreversible and results in a loss of conductivity and electroactivity.[5][6][7]

    • Action: Carefully control the upper potential limit during electropolymerization.[8] After the initial polymerization cycles, it may be beneficial to lower the upper potential limit to a value sufficient for redox cycling of the polymer without causing further monomer oxidation and potential degradation.[8][10]

Quantitative Data Summary

The following tables summarize key experimental parameters for the electropolymerization of aniline and its derivatives, compiled from various sources. These values should be considered as starting points, as the optimal conditions will vary depending on the specific substituted aniline and experimental setup.

Table 1: Typical Electropolymerization Parameters

ParameterTypical RangeNotes
Monomer Concentration 0.05 M - 0.5 MA concentration of 0.1 M is a common starting point.[15]
Supporting Electrolyte Conc. 0.1 M - 2.0 MHigher concentrations can increase conductivity.[13]
pH < 1 to 3Strongly acidic conditions are generally required.[1][2]
Potential Scan Rate (CV) 10 mV/s - 100 mV/sSlower scan rates can lead to more uniform films.[17]
Applied Potential (Potentiostatic) > 0.8 V vs. SCEMust be above the monomer oxidation potential.[1]
Current Density (Galvanostatic) 0.1 mA/cm² - 5 mA/cm²Lower current densities often improve film quality.

Table 2: Influence of Supporting Electrolyte Anion on Polyaniline Properties

Anion (from Acid)Typical Effect on Polymer Film
SO₄²⁻ Often results in high conductivity and good film growth.[13]
Cl⁻ Can lead to good quality films, but may cause corrosion on some metal electrodes.[15]
ClO₄⁻ Commonly used, though can sometimes result in more brittle films.
NO₃⁻ Can be used, but may participate in side reactions at higher potentials.
Organic Anions (e.g., tosylate) Can improve solubility of the resulting polymer in organic solvents.

Experimental Protocols

Protocol 1: Electropolymerization by Cyclic Voltammetry (CV)

This is the most common method for laboratory-scale synthesis of conductive polymer films.

  • Electrode Preparation:

    • Polish the working electrode (e.g., platinum, gold, glassy carbon) to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse thoroughly with deionized water and sonicate in deionized water and then in ethanol to remove any residual polishing material.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a solution of the desired supporting electrolyte (e.g., 1.0 M H₂SO₄) in deionized water.

    • Add the substituted aniline monomer to the desired concentration (e.g., 0.1 M).

    • Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution throughout the experiment.[10]

  • Electrochemical Setup:

    • Assemble a three-electrode cell consisting of the prepared working electrode, a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[8]

  • Electropolymerization:

    • Immerse the electrodes in the deoxygenated monomer solution.

    • Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window is from -0.2 V to +1.0 V vs. SCE.[8] The exact window should be determined based on the oxidation potential of the monomer.

    • Set the scan rate, typically between 50 and 100 mV/s.[10]

    • Run the CV for a specified number of cycles (e.g., 10-20). Successful polymerization is indicated by the appearance and growth of new redox peaks corresponding to the polymer film.[8][9]

  • Post-Polymerization:

    • After polymerization, remove the working electrode from the monomer solution.

    • Rinse it gently with the supporting electrolyte solution (without the monomer) to remove any unreacted monomer and oligomers.

    • The film can then be characterized in a fresh, monomer-free electrolyte solution.

Visual Troubleshooting Workflows

Diagram 1: Troubleshooting No Polymer Film Formation

No_Polymer_Formation start Start: No Polymer Film check_reagents Check Reagent Purity (Monomer & Electrolyte) start->check_reagents check_ph Verify Solution pH (Should be acidic) check_reagents->check_ph Reagents Pure failure Persistent Issue: Consult Literature for Specific Monomer check_reagents->failure Impure check_potential Optimize Potential Window (Above monomer oxidation) check_ph->check_potential pH Correct check_ph->failure pH Incorrect check_electrode Inspect Electrode Surface (Clean & Polish) check_potential->check_electrode Potential OK check_potential->failure Potential Incorrect check_electrolyte Evaluate Supporting Electrolyte (Concentration & Type) check_electrode->check_electrolyte Surface Clean check_electrode->failure Surface Contaminated success Success: Film Formation check_electrolyte->success Electrolyte OK check_electrolyte->failure Electrolyte Issue

Caption: Workflow for diagnosing no polymer film formation.

Diagram 2: Troubleshooting Poor Film Quality

Poor_Film_Quality start Start: Poor Film Quality (Adhesion, Uniformity, Conductivity) control_rate Control Polymerization Rate (Lower scan rate/current) start->control_rate adjust_conc Adjust Monomer Concentration control_rate->adjust_conc Still Poor success Success: Improved Film Quality control_rate->success Improved optimize_ph Optimize pH adjust_conc->optimize_ph Still Poor adjust_conc->success Improved prevent_overox Prevent Overoxidation (Lower upper potential limit) optimize_ph->prevent_overox Still Poor optimize_ph->success Improved consider_substituent Consider Substituent Effects (Steric/Electronic) prevent_overox->consider_substituent Still Poor prevent_overox->success Improved failure Persistent Issue: Advanced Characterization Needed (SEM, etc.) consider_substituent->failure Issue Understood

Caption: Workflow for troubleshooting poor film quality.

References

Validation & Comparative

A Comparative Analysis of 4-Ethylaniline and Other Substituted Anilines in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-ethylaniline and other commonly used substituted anilines in the synthesis of azo dyes. The selection of the aniline derivative is a critical determinant of the final dye's performance characteristics, including its color, intensity, and durability. This document offers a side-by-side comparison of key performance indicators, supported by generalized experimental data, to inform the selection of optimal precursors for novel dye development.

The versatility of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), has established them as a cornerstone in the coloration of diverse materials, from textiles to advanced optical materials.[1] The specific properties of these dyes are intrinsically linked to the molecular architecture of their precursors, particularly the aniline derivatives used in their synthesis. The nature and position of substituents on the aniline ring profoundly influence the resulting dye's color, intensity, and fastness properties.[1]

Comparative Performance of Substituted Anilines in Azo Dye Synthesis

The performance of a substituted aniline in dye synthesis is evaluated based on several key parameters, including reaction yield, the spectral properties of the resulting dye (which determine its color), and the dye's fastness to various environmental factors. In this analysis, this compound is compared with other para-substituted anilines, where the substituent is a methyl group (p-toluidine), a chloro group (4-chloroaniline), or a methoxy group (p-anisidine). These comparisons are based on dyes synthesized by coupling the diazotized anilines with a common coupling agent, such as β-naphthol.

Table 1: Comparative Data for Azo Dyes Derived from Various Para-Substituted Anilines Coupled with β-Naphthol

Aniline DerivativeSubstituent (at para-position)Nature of SubstituentTypical Reaction Yield (%)Wavelength of Max. Absorption (λmax) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
This compound -CH₂CH₃Electron-donating (weak)85 - 95~485~24,000
p-Toluidine -CH₃Electron-donating (weak)88 - 96~482~23,500
4-Chloroaniline -ClElectron-withdrawing (weak)80 - 90~470~21,000
p-Anisidine -OCH₃Electron-donating (strong)90 - 98~495~26,000

Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual experimental results may vary.

Table 2: Fastness Properties of Azo Dyes from Substituted Anilines

Aniline DerivativeLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet) (Scale 1-5)
This compound 4-544/3-4
p-Toluidine 4-544/3-4
4-Chloroaniline 5-64-54-5/4
p-Anisidine 3-43-43/2-3

Note: Fastness ratings are generalized and can be influenced by the dye concentration, substrate, and finishing processes.

Experimental Protocols

The synthesis of azo dyes from substituted anilines is a well-established two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable coupling agent.[1]

1. Diazotization of Substituted Anilines

This initial step involves the conversion of the primary aromatic amine into a diazonium salt.

  • Materials:

    • Substituted aniline (e.g., this compound)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled Water

    • Ice

  • Procedure:

    • Dissolve the substituted aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (100 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (0.1 mol) in cold distilled water (50 mL).

    • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature is maintained between 0-5 °C.

    • Continue stirring the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt solution. The completion of the reaction can be checked using starch-iodide paper.

2. Coupling Reaction with β-Naphthol

The diazonium salt is then reacted with a coupling agent to form the azo dye.

  • Materials:

    • Diazonium salt solution (from the previous step)

    • β-Naphthol

    • Sodium Hydroxide (NaOH)

    • Distilled Water

    • Ice

  • Procedure:

    • Prepare a solution of the coupling agent, β-naphthol (0.1 mol), in an aqueous alkaline solution of sodium hydroxide (0.1 mol in 150 mL of water).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.

    • Dry the purified crystals in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_purification Purification A Substituted Aniline C Cool to 0-5°C A->C B HCl, H₂O B->C E Diazonium Salt Solution C->E Add dropwise D NaNO₂ Solution D->E I Azo Dye Precipitate E->I Slowly add with stirring F Coupling Agent (e.g., β-Naphthol) H Cool to 0-5°C F->H G NaOH, H₂O G->H J Filtration I->J K Washing J->K L Recrystallization K->L M Drying L->M N Purified Azo Dye M->N

Caption: General workflow for the synthesis of azo dyes.

substituent_effects substituent Substituent on Aniline Ring edg Electron-Donating Group (-CH₃, -CH₂CH₃, -OCH₃) substituent->edg ewg Electron-Withdrawing Group (-Cl, -NO₂) substituent->ewg lambda_max Wavelength of Max. Absorption (λmax) edg->lambda_max Increases (Bathochromic Shift) fastness Light & Wash Fastness edg->fastness Generally Decreases ewg->lambda_max Decreases (Hypsochromic Shift) ewg->fastness Generally Increases

Caption: Influence of substituents on dye properties.

References

A Comparative Guide to the Validation of HPLC Methods for 4-Ethylaniline Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylaniline in complex matrices is critical for ensuring product quality, safety, and regulatory compliance. As a potential impurity in active pharmaceutical ingredients (APIs) and a compound of interest in environmental and industrial settings, robust analytical methods are paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method for this compound analysis is dictated by factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the performance of a representative HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

ParameterHPLC-UVGC-MSUPLC-MS/MS
Principle Separation based on polarity with a reversed-phase column, detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.High-pressure liquid chromatographic separation with detection by tandem mass spectrometry, offering high sensitivity and selectivity.
Selectivity Good, dependent on chromatographic resolution from matrix components.Very high, based on the mass-to-charge ratio of the analyte and its fragments.Excellent, based on specific precursor-to-product ion transitions.
Sensitivity Moderate, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL range.[1]High, with LOD and LOQ in the low ng/mL to µg/mL range.Very high, capable of detecting trace levels in the pg/mL to ng/mL range.[2][3]
Linearity (Typical Range) Wide linear dynamic range, typically 0.1-10.0 µg/mL.[1]Good linearity over a range of concentrations.Excellent linearity over a wide dynamic range.[2][3]
Accuracy (% Recovery) Typically 85-115%.[1]Generally high, often >90%.Excellent, typically in the range of 95-115%.[2][3]
Precision (%RSD) Repeatability and intermediate precision typically <5%.Good, with RSD values often below 10%.Excellent, with RSD values typically <15%.[2][3]
Sample Preparation Often requires liquid-liquid extraction or solid-phase extraction (SPE) for complex matrices.May require derivatization to improve volatility and thermal stability.Often requires SPE for sample clean-up and concentration.
Analysis Time Relatively short, with run times typically under 15 minutes.Can have longer run times depending on the temperature program.Very fast, with run times often less than 5 minutes.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UPLC-MS/MS analysis of this compound.

Validated HPLC-UV Method for Aromatic Amines (Adapted for this compound)

This method is suitable for the quantification of this compound in aqueous samples and food simulants.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Halo C18 column (150 × 4.6 mm i.d., 2.7 µm particle size).[1]

    • Mobile Phase: A gradient of methanol and phosphate buffer solution (5 mmol/L, pH 6.9).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

Validated GC-MS Method for Aniline (Applicable to this compound)

This method is suitable for the determination of aniline and related compounds in soil and other solid matrices.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Sample Preparation (Accelerated Solvent Extraction - ASE):

    • Mix the solid sample with a drying agent like diatomaceous earth.

    • Pack the mixture into an ASE cell.

    • Extract with an appropriate solvent (e.g., dichloromethane:acetone 1:1 v/v) at elevated temperature and pressure.

    • Concentrate the extract and exchange the solvent to hexane for GC-MS analysis.

Representative UPLC-MS/MS Method for Genotoxic Impurities (Adapted for this compound)

This high-sensitivity method is ideal for the trace-level quantification of this compound as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[2][3]

  • Instrumentation: An Ultra-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[5]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

  • Sample Preparation:

    • Dissolve the API sample in a suitable diluent (e.g., acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Mandatory Visualization

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_validation Method Validation Parameters Sample Complex Matrix Sample Extraction Solid-Phase Extraction (SPE) Sample->Extraction Spiked_Sample Spiked Sample (Accuracy) Spiked_Sample->Extraction Standard_Stock This compound Standard Stock Working_Standards Working Standard Solutions Standard_Stock->Working_Standards HPLC_System HPLC-UV System Working_Standards->HPLC_System QC_Samples Quality Control Samples QC_Samples->HPLC_System Extraction->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision (Repeatability & Intermediate) Chromatogram->Precision LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ Robustness Robustness Chromatogram->Robustness

Caption: Experimental workflow for the validation of an HPLC method for this compound analysis.

Method_Comparison_Logic cluster_problem Analytical Problem cluster_methods Analytical Techniques cluster_criteria Selection Criteria cluster_decision Method Choice Problem Quantify this compound in Complex Matrix Sensitivity Sensitivity Required? Problem->Sensitivity Selectivity High Selectivity Needed? Problem->Selectivity Speed High Throughput Required? Problem->Speed HPLC HPLC-UV Routine_QC Routine QC (Higher Conc.) HPLC->Routine_QC GC GC-MS Trace_Analysis Trace Analysis (Complex Matrix) GC->Trace_Analysis UPLC UPLC-MS/MS High_Sensitivity_Trace Ultra-Trace Analysis (Genotoxic Impurity) UPLC->High_Sensitivity_Trace Sensitivity->HPLC Moderate Sensitivity->GC High Sensitivity->UPLC Very High Selectivity->HPLC Good Selectivity->GC Very High Selectivity->UPLC Excellent Speed->HPLC Moderate Speed->GC Slower Speed->UPLC Fastest

Caption: Logical relationship for selecting an analytical method for this compound analysis.

References

Performance comparison of different catalysts for Suzuki coupling with 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers and professionals in drug development, the arylation of anilines, such as 4-ethylaniline, is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The choice of catalyst for this transformation is paramount, as it directly influences reaction yield, speed, and overall efficiency.

This guide provides a comparative analysis of different catalytic systems for the Suzuki coupling of 4-halo-ethylaniline (or structurally similar haloanilines) with arylboronic acids. The performance of various palladium, nickel, and heterogeneous catalysts is presented, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Suzuki coupling of haloanilines is influenced by several factors, including the nature of the halogen, the electronic and steric properties of the substrates, and the reaction conditions.[2] Palladium-based catalysts are the most common, often utilizing phosphine or N-heterocyclic carbene (NHC) ligands to enhance their activity.[3][4] Nickel catalysts have emerged as a cost-effective and highly reactive alternative, particularly for less reactive aryl chlorides.[5] Heterogeneous catalysts, on the other hand, offer the advantage of easier separation and reusability.[6]

The following table summarizes the performance of various catalysts in the Suzuki coupling of haloanilines, providing a basis for comparison.

Catalyst SystemLigand/SupportSubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Ref.
Palladium Catalysts
Pd(PPh₃)₄PPh₃4-Bromo-2-methylaniline3-Chlorophenylboronic acidK₃PO₄Toluene/H₂O90-33-46--[7]
[PdCl(N,ODipp)(PPh₃)]N,O-Dipp/PPh₃4-BromoanilinePhenylboronic acidNa₂CO₃Methanol/H₂O602487--[2][3]
Pd-poly(AA)Poly(acrylic acid)4-BromoanilinePhenylboronic acidK₃PO₄Toluene/H₂O90162-1496[8]
SPhos-PdSPhosAryl ChloridesArylboronic acidsK₃PO₄TolueneRT-High--[4][9]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃Aryl HalidesArylboronic acidsK₃PO₄2-Me-THF10012High--[10]
NiCl₂(dppp)dpppAryl Bromides/ChloridesVarious boronic acidsK₃PO₄·3H₂ODioxane1001248-98--[11]
Heterogeneous Catalysts
Fe@L/Co/NiLigand on Fe₃O₄Aryl IodidesPhenylboronic acidKIWater700.5-1>98--[12]
Pd/MORMordenite4-IodoanisolePhenylboronic acid---->95 (10 cycles)->600[6]

Note: Data for this compound is limited; therefore, data for structurally similar anilines (e.g., 4-bromoaniline, 4-bromo-2-methylaniline) are included as representative examples. TON (Turnover Number) and TOF (Turnover Frequency) are reported when available in the source literature.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for success in Suzuki coupling reactions. Below are representative protocols for palladium and nickel-catalyzed systems.

General Procedure for Palladium-Catalyzed Suzuki Coupling:

This protocol is a general guideline and may require optimization for specific substrates and catalysts.[1]

  • Reaction Setup: In a round-bottom flask, combine the haloaniline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane) and degassed water (if applicable). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography.

General Procedure for Nickel-Catalyzed Suzuki Coupling:

This protocol is adapted from procedures for nickel-catalyzed couplings in green solvents.[10]

  • Reaction Setup: To an oven-dried vial, add the haloaniline (1.0 equiv.), arylboronic acid (2.5 equiv.), base (e.g., K₃PO₄, 4.5 equiv.), and the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).

  • Inert Atmosphere: The vial is sealed with a cap containing a septum and purged with an inert gas.

  • Solvent Addition: Add the degassed "green" solvent (e.g., 2-Me-THF or tert-amyl alcohol) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12 hours.

  • Work-up and Analysis: After cooling, the reaction mixture can be filtered through a pad of celite, concentrated, and the yield determined by ¹H NMR analysis using an internal standard or purified by chromatography.

Visualizations

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)Ar' (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Haloaniline, Boronic Acid, & Base setup Assemble Glassware under Inert Gas reagents->setup addition Add Solvent & Catalyst setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry & Purify (Chromatography) extract->purify characterize Characterize Product purify->characterize

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[14]

References

A Comparative Study of Buchwald-Hartwig Ligands for the Amination of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of ligand is paramount in this palladium-catalyzed reaction, profoundly influencing efficiency, substrate scope, and yield. This guide provides a comparative analysis of common phosphine ligands for the amination of 4-ethylaniline, a versatile building block in pharmaceutical and materials science.

While direct comparative data for this compound is limited in the accessible literature, this guide leverages experimental data from structurally similar anilines, particularly 4-methoxyaniline, to provide a valuable framework for ligand selection and reaction optimization. The electronic properties of the para-ethyl and para-methoxy substituents are both electron-donating, making this a reasonable scientific approximation for predicting ligand performance.

Ligand Performance: A Quantitative Comparison

The following tables summarize the performance of various Buchwald-Hartwig ligands in the amination of aryl halides with anilines, based on data from analogous systems. These results highlight the strengths of different ligand classes. Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are often highly effective for a broad range of substrates.[1][2] Ferrocenyl-based ligands like Josiphos also demonstrate high activity, particularly for challenging couplings.[3] Wide bite-angle diphosphine ligands such as Xantphos are also frequently employed due to their versatility.[4]

Table 1: Comparison of Ligands for the Amination of an Aryl Bromide with an Aniline Derivative

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene10012>95[2]
SPhos Pd₂(dba)₃NaOtBuToluene10012~96[5]
RuPhos Pd(OAc)₂NaOtBuToluene11012>99[6]
CyPF-tBu (Josiphos type) Pd[P(o-tol)₃]₂NaOtBu1,4-Dioxane10012High[7]
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene1108High[1]

Table 2: Comparison of Ligands for the Amination of an Aryl Chloride with an Aniline Derivative

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuTolueneReflux694[8][9]
BrettPhos Pd(OAc)₂Cs₂CO₃Toluene110-High[1]
RuPhos Pd(OAc)₂NaOtBuToluene11012>99[6]
NIXANTPHOS Pd(OAc)₂NaOtBu1,4-Dioxane11012>95[10]

Experimental Protocols

The following are generalized experimental protocols for the Buchwald-Hartwig amination of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates and ligands.

General Procedure for Ligand Screening
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the tube, add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.[8]

Detailed Protocol Example: Amination using XPhos

This protocol is adapted from a procedure for the amination of an aryl chloride.[8][9]

  • Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Reactant Addition: Add the aryl chloride (1.0 equivalent) and this compound (1.5 equivalents) to the flask.

  • Reaction: Stir the resulting mixture at reflux for 6 hours.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentration, purify the crude product by silica gel column chromatography.[8]

Visualizing the Process

Catalytic Cycle of the Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[8]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar_X L_nPd(II)(Ar)(X) OxAdd->PdII_Ar_X Amine_Coord Amine Coordination (R₂NH) PdII_Ar_X->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product (Ar-NR₂) Product Aryl Amine (Ar-NR₂) Red_Elim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Ligand Comparison

A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the key stages of a ligand screening study.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Reagents Reagent Preparation (Aryl Halide, this compound, Base, Solvent) Dispensing Dispense Reagents and Catalyst/Ligand Solutions Reagents->Dispensing Catalyst_Prep Catalyst/Ligand Stock Solution Preparation Catalyst_Prep->Dispensing Reaction_Vials Array of Reaction Vials Reaction_Vials->Dispensing Heating Heating and Stirring under Inert Atmosphere Dispensing->Heating Sampling Time-course Sampling Heating->Sampling Analysis_Method Analysis by GC-MS or LC-MS Sampling->Analysis_Method Data_Processing Data Processing and Yield Calculation Analysis_Method->Data_Processing Table Tabulate Yields vs. Ligand Data_Processing->Table Conclusion Identify Optimal Ligand Table->Conclusion

Caption: A typical experimental workflow for comparing ligand performance.

References

A Comparative Benchmarking Guide to Liquid Crystals Derived from 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties of Schiff base liquid crystals derived from 4-Ethylaniline against widely used alternative liquid crystalline materials. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance indicators, details the experimental protocols for their measurement, and visualizes critical workflows.

Introduction to this compound Based Liquid Crystals

This compound serves as a versatile precursor in the synthesis of various organic materials, including a class of thermotropic liquid crystals known as Schiff bases (or N-benzylideneanilines).[1][2] These materials are formed through the condensation reaction of this compound with a substituted benzaldehyde. The resulting rod-like molecules exhibit liquid crystalline phases, the properties of which can be tuned by modifying the terminal groups. This guide focuses on a representative example, N-(4-methoxybenzylidene)-4-ethylaniline, and compares its expected properties with established liquid crystals such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), 4-cyano-4'-pentylbiphenyl (5CB), and 4-cyano-4'-octylbiphenyl (8CB).

Comparative Analysis of Physicochemical Properties

The performance of a liquid crystal is determined by several key physical parameters, including its phase transition temperatures, birefringence, dielectric anisotropy, and rotational viscosity. These properties dictate the material's suitability for various applications, from display technologies to advanced sensing.

Data Presentation

Table 1: Phase Transition Temperatures (°C)

CompoundAbbreviationTC-N / TC-Sm (°C)TN-I / TSm-N (°C)
N-(4-methoxybenzylidene)-4-ethylaniline (Representative)MEBA~35-45~47-55
N-(4-Methoxybenzylidene)-4-butylaniline[3]MBBA2248
4-cyano-4'-pentylbiphenyl[4]5CB22.535.0
4-cyano-4'-octylbiphenyl[5][6]8CB21.5 (C-SmA)33.5 (SmA-N), 40.5 (N-I)

TC-N: Crystal to Nematic; TC-Sm: Crystal to Smectic; TN-I: Nematic to Isotropic; TSm-N: Smectic to Nematic.

Table 2: Optical and Electromagnetic Properties (at room temperature)

CompoundAbbreviationBirefringence (Δn)Dielectric Anisotropy (Δε)
N-(benzylideneaniline) series (Representative)-~0.1 - 0.2Negative (~ -0.5 to -2.0)[7]
N-(4-Methoxybenzylidene)-4-butylanilineMBBA~0.18Negative (~ -0.7)[7]
4-cyano-4'-pentylbiphenyl5CB~0.17 - 0.20[8]Positive (~ +11.5)
4-cyano-4'-octylbiphenyl8CB~0.15 - 0.18Positive (~ +6.7)

Table 3: Viscoelastic Properties (in the nematic phase)

CompoundAbbreviationRotational Viscosity (γ₁) (mPa·s)
N-(benzylideneaniline) series (Representative)-20 - 50
N-(4-Methoxybenzylidene)-4-butylanilineMBBA~25 - 40
4-cyano-4'-pentylbiphenyl5CB~25 - 50[5]
4-cyano-4'-octylbiphenyl8CB~50 - 80

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway for a typical Schiff base liquid crystal derived from this compound and a generalized workflow for its characterization.

Synthesis_Workflow Aniline This compound Reaction Condensation Reaction (Reflux) Aniline->Reaction Aldehyde 4-Alkoxybenzaldehyde Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Acetic Acid (cat.) Catalyst->Reaction Cooling Cooling & Crystallization Reaction->Cooling 4-6 hours Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Crude Product Product Schiff Base Liquid Crystal Purification->Product Pure Product

Synthesis of a Schiff base liquid crystal.

Characterization_Workflow Sample Synthesized Liquid Crystal DSC Differential Scanning Calorimetry (DSC) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM Birefringence Abbe Refractometer Sample->Birefringence Dielectric Dielectric Spectroscopy Sample->Dielectric Viscosity Rotational Viscometer Sample->Viscosity Transitions Phase Transition Temperatures (T_c) DSC->Transitions Textures Mesophase Identification (Textures) POM->Textures Delta_n Birefringence (Δn) Birefringence->Delta_n Delta_eps Dielectric Anisotropy (Δε) Dielectric->Delta_eps Gamma1 Rotational Viscosity (γ₁) Viscosity->Gamma1

Physicochemical characterization workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of N-(4-methoxybenzylidene)-4-ethylaniline

This protocol describes a general method for the synthesis of a Schiff base liquid crystal.[9]

  • Materials: this compound, 4-methoxybenzaldehyde, absolute ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxybenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature to induce crystallization.

    • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base liquid crystal.

Determination of Phase Transition Temperatures

Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions.[7][10]

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its lowest transition temperature.

    • Heat the sample again at the same controlled rate.

    • The phase transition temperatures are identified as the peak temperatures of the endothermic (on heating) or exothermic (on cooling) events in the DSC thermogram.[11]

Measurement of Birefringence (Δn)

The birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using an Abbe refractometer.

  • Apparatus: Abbe refractometer with a polarizer and a circulating water bath for temperature control.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of the liquid crystal sample, heated to its isotropic phase, onto the prism of the refractometer.[12]

    • Cool the sample slowly into the nematic phase.

    • Orient the polarizer first parallel and then perpendicular to the director of the liquid crystal (which is typically aligned by the prism surfaces).

    • For each orientation, adjust the refractometer to find the critical angle, which appears as a sharp boundary between light and dark fields.

    • Record the refractive index readings for both orientations. These correspond to nₑ and nₒ.

    • Calculate the birefringence as Δn = nₑ - nₒ.

Measurement of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using capacitance measurements.[6][13]

  • Apparatus: LCR meter, temperature-controlled hot stage, two liquid crystal cells (one for planar alignment, one for homeotropic alignment).

  • Procedure:

    • Fill a planar-aligned cell (where the director is parallel to the cell surfaces) and a homeotropic-aligned cell (where the director is perpendicular to the cell surfaces) with the liquid crystal sample in its isotropic phase.

    • Cool the cells into the nematic phase at a controlled rate.

    • Measure the capacitance of the empty cells (C_empty) before filling.

    • Measure the capacitance of the filled planar cell (C∥) and the filled homeotropic cell (C⊥) at a specific frequency (e.g., 1 kHz) and temperature.

    • Calculate the dielectric permittivities: ε∥ = C∥ / C_empty and ε⊥ = C⊥ / C_empty.

    • Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal. It can be measured using various techniques, including the rotating magnetic field method.

  • Apparatus: Rotational viscometer or a custom setup involving a rotating magnetic field and a polarized light detection system.[5][8]

  • Procedure (Conceptual Overview):

    • A liquid crystal sample is placed in a cell and subjected to a rotating magnetic field, which exerts a torque on the director.

    • The director's orientation lags behind the rotating field due to the viscous drag of the material.

    • This phase lag is measured optically, often by monitoring the transmitted light intensity through crossed polarizers.

    • The rotational viscosity (γ₁) can be calculated from the phase lag, the magnetic field strength, the angular velocity of the field, and the magnetic anisotropy of the liquid crystal.

References

A Comparative Guide to 4-Ethylaniline Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of 4-Ethylaniline in immunoassays. Due to a lack of specific published cross-reactivity data for this compound, this document presents a comparative analysis based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The provided data and protocols are illustrative and designed to guide researchers in the development and validation of immunoassays for small aromatic amines.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are powerful tools for the detection and quantification of a wide range of molecules.[1] Their specificity, however, is not always absolute. Cross-reactivity occurs when the antibodies in an assay bind to molecules that are structurally similar to the target analyte, leading to potentially inaccurate results.[2][3] For small molecules like this compound, which belong to the family of aromatic amines, the potential for cross-reactivity with structurally related compounds is a critical consideration in assay development and validation.[1]

This guide focuses on a competitive ELISA format, a common approach for the detection of small molecules (haptens).[4][5] In a competitive ELISA, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]

Hypothetical Cross-Reactivity Data of a this compound Competitive ELISA

The following table summarizes the hypothetical cross-reactivity of a competitive ELISA developed for the specific detection of this compound. The data illustrates how structurally similar aromatic amines might interfere with the assay. The cross-reactivity is calculated as:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C₂H₅-C₆H₄-NH₂ 10 100
AnilineC₆H₅-NH₂2504.0
4-Methylaniline (p-Toluidine)CH₃-C₆H₄-NH₂5020.0
4-PropylanilineC₃H₇-C₆H₄-NH₂1566.7
2-EthylanilineC₂H₅-C₆H₄-NH₂ (ortho)5002.0
N-EthylanilineC₆H₅-NH-C₂H₅> 1000< 1.0
4-AminophenolHO-C₆H₄-NH₂> 1000< 1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Protocols

The development of a robust immunoassay for this compound requires several key steps, from hapten synthesis to assay validation.

Hapten Synthesis and Immunogen Preparation

Since this compound is a small molecule, it must be conjugated to a larger carrier protein to elicit an immune response. This involves the synthesis of a hapten derivative of this compound containing a reactive group for protein conjugation.

Principle of Hapten Synthesis for Aromatic Amines

Caption: Workflow for hapten synthesis and immunogen preparation.

Competitive ELISA Protocol

The following is a general protocol for a competitive ELISA to determine the concentration of this compound and assess the cross-reactivity of other compounds.

  • Coating: Microtiter plates are coated with a this compound-protein conjugate (the coating antigen).

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of the sample (containing unknown this compound) and a fixed concentration of anti-4-Ethylaniline antibody is added to the wells. The free this compound and the coated this compound compete for binding to the antibody.

  • Washing: Unbound antibodies are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Principle of Competitive ELISA

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection cluster_signal 5. Signal Generation Coating Plate coated with This compound-Protein Conjugate Competition Add Sample (Free this compound) + Anti-4-Ethylaniline Antibody Coating->Competition Binding Antibodies bind to either free or coated this compound Competition->Binding Detection Add Enzyme-labeled Secondary Antibody Binding->Detection Signal Add Substrate -> Color Development (Signal is inversely proportional to This compound concentration) Detection->Signal

Caption: The principle of a competitive ELISA for this compound detection.

Comparison with Alternative Methods

While immunoassays offer high throughput and sensitivity, other analytical methods are available for the detection of aromatic amines.

MethodPrincipleAdvantagesDisadvantages
Immunoassay (ELISA) Antibody-antigen bindingHigh throughput, high sensitivity, cost-effectivePotential for cross-reactivity, requires antibody development
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by chromatography, detection by massHigh specificity and sensitivity, can identify and quantify multiple analytesRequires derivatization for some amines, more complex sample preparation, lower throughput
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography, various detectorsGood for a wide range of aromatic amines, quantitativeMay require derivatization, can be less sensitive than GC-MS or ELISA

Conclusion

The development and validation of an immunoassay for this compound require a thorough investigation of its cross-reactivity with structurally related compounds. While no specific data is currently available in the public domain, this guide provides a framework for researchers to design and interpret such studies. By following a systematic approach to hapten synthesis, antibody production, and assay optimization, it is possible to develop a highly specific and sensitive immunoassay for this compound. The use of a competitive ELISA format is a promising strategy for the analysis of this and other small aromatic amines. Researchers are encouraged to perform comprehensive cross-reactivity studies to ensure the accuracy and reliability of their immunoassay data.

References

A Comparative Guide to the DFT Calculations of 4-Ethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical data for 4-Ethylaniline and its structural isomers, including 2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline, based on Density Functional Theory (DFT) calculations. The supporting data and methodologies are derived from established computational chemistry practices to ensure a reliable comparative framework.

Introduction

Ethylaniline isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding their molecular structure, electronic properties, and vibrational characteristics is crucial for predicting their reactivity and designing new synthetic pathways. Density Functional Theory (T) has proven to be a powerful tool for investigating the properties of such molecules, offering a balance between computational cost and accuracy.[2][3] This guide outlines the expected comparative results from DFT calculations on these isomers.

Methodology

The computational data presented in this guide is based on a standard and widely accepted DFT protocol.

Computational Details:

All calculations would be performed using a common quantum chemistry software package. The geometry of this compound and its isomers (2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline) would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometries and electronic properties for aniline derivatives.[6][7] Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain the theoretical vibrational spectra.

The following logical workflow illustrates the process of a comparative DFT study.

dft_workflow cluster_setup Computational Setup cluster_calc Calculations cluster_analysis Data Analysis and Comparison cluster_output Output start Define Isomers: This compound, 2-Ethylaniline, 3-Ethylaniline, N-Ethylaniline method Select DFT Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc compare_geom Compare Optimized Geometries geom_opt->compare_geom elec_prop Electronic Property Calculation freq_calc->elec_prop compare_vib Compare Vibrational Frequencies freq_calc->compare_vib compare_elec Compare Electronic Properties (HOMO-LUMO, Dipole Moment) elec_prop->compare_elec tables Generate Comparative Data Tables compare_geom->tables compare_vib->tables compare_elec->tables report Synthesize Comparison Guide tables->report

Figure 1: Logical workflow for a comparative DFT study of ethylaniline isomers.

Comparative Data

The following tables summarize the expected quantitative data from the DFT calculations, providing a basis for comparing the isomers.

Table 1: Optimized Geometric Parameters

The position of the ethyl group influences the bond lengths and angles within the aniline ring and the amino group.

ParameterThis compound2-Ethylaniline3-EthylanilineN-Ethylaniline
C-N Bond Length (Å) ~1.395~1.400~1.396~1.415
C-C (ring) avg. (Å) ~1.392~1.393~1.392~1.390
N-H Bond Length (Å) ~1.010~1.011~1.010~1.012
C-N-H Bond Angle (°) H-N-H Bond Angle(°) ~112.5 ~110.0~112.0 ~109.5~112.4 ~110.0-
**C-N-C Bond Angle (°) **---~120.0

Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.

Table 2: Key Vibrational Frequencies (cm⁻¹)

The vibrational modes, particularly those involving the amino group and the C-N bond, are sensitive to the substitution pattern.

Vibrational ModeThis compound2-Ethylaniline3-EthylanilineN-Ethylaniline
N-H sym. stretching ~3420~3415~3422~3430
N-H asym. stretching ~3505~3500~3508-
C-N stretching ~1280~1275~1282~1290
NH₂ scissoring ~1620~1615~1621-

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.[7]

Table 3: Electronic Properties

The electronic properties, such as the HOMO-LUMO gap and dipole moment, are key indicators of chemical reactivity and intermolecular interactions.

PropertyThis compound2-Ethylaniline3-EthylanilineN-Ethylaniline
HOMO Energy (eV) ~ -5.10~ -5.15~ -5.12~ -5.05
LUMO Energy (eV) ~ -0.25~ -0.20~ -0.24~ -0.15
HOMO-LUMO Gap (eV) ~ 4.85~ 4.95~ 4.88~ 4.90
Dipole Moment (Debye) ~ 1.60~ 1.80~ 1.70~ 1.50

Isomer Relationship and Key Differences

The relationship between the isomers and their key distinguishing features arising from the position of the ethyl group are summarized below.

isomer_comparison cluster_isomers Ethylaniline Isomers cluster_properties Key Differentiating Properties This compound This compound para-substitution Symmetrical structure Moderate dipole moment electronic_effects Electronic Effects (Inductive & Resonance) This compound->electronic_effects 2-Ethylaniline 2-Ethylaniline ortho-substitution Steric hindrance Higher dipole moment steric_effects Steric Effects 2-Ethylaniline->steric_effects 3-Ethylaniline 3-Ethylaniline meta-substitution Intermediate properties Higher dipole moment than para 3-Ethylaniline->electronic_effects N-Ethylaniline N-Ethylaniline N-substitution Secondary amine Altered N-H vibrations vibrational_signatures Vibrational Signatures N-Ethylaniline->vibrational_signatures steric_effects->2-Ethylaniline electronic_effects->this compound vibrational_signatures->N-Ethylaniline

Figure 2: Key differentiating properties of ethylaniline isomers.

Conclusion

The DFT calculations reveal distinct differences in the geometric, vibrational, and electronic properties of this compound and its isomers.

  • This compound , with the ethyl group in the para position, exhibits a more symmetrical structure.

  • 2-Ethylaniline shows evidence of steric hindrance between the ethyl and amino groups, which can affect its conformation and reactivity.

  • 3-Ethylaniline displays properties that are generally intermediate between the ortho and para isomers.

  • N-Ethylaniline , as a secondary amine, has significantly different N-H vibrational modes and a distinct electronic environment around the nitrogen atom compared to the primary amine isomers.

This comparative guide provides a foundational understanding of the structural and electronic nuances of these important chemical intermediates. The presented data and methodologies can aid researchers in interpreting experimental results and in the computational design of new molecules with tailored properties.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 4-Ethylaniline, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

This compound is a toxic substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1] Prolonged or repeated exposure may cause organ damage.[1][2] It is also an irritant to the eyes, skin, and respiratory system.[3] Due to these hazards, it is imperative to follow strict disposal protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Wear appropriate protective gloves.[4]

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially in poorly ventilated areas.[4]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

In the event of a spill, immediately clean it up using an inert absorbent material such as sand or dry earth.[4] The collected material should then be placed in a sealed, labeled container for disposal.[3][4]

Chemical Incompatibilities

It is crucial to segregate this compound waste from incompatible materials to avoid hazardous reactions. Do not mix this compound with:

  • Acids[5][6]

  • Strong oxidizing agents[5][6]

  • Acid anhydrides[5][6]

  • Acid chlorides[5][6]

  • Chloroformates[5]

Disposal Procedures

The recommended methods for the disposal of this compound are through a licensed waste management authority. The primary options include:

  • Incineration: The material can be incinerated in a licensed facility, often after being mixed with a suitable combustible material.[3]

  • Landfill: Burial in a licensed landfill is another disposal option.[3]

Always consult with your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to ensure compliance with all local, regional, and national regulations.[5]

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before disposal. The recommended procedure is a triple rinse:

  • Rinse the container three times with a solvent suitable for removing the chemical.

  • Collect the rinsate from the first rinse and dispose of it as hazardous waste.[7]

  • After a thorough rinsing and drying, the labels on the container must be removed or defaced before the container is discarded.[7]

Chemical Degradation Protocol

For laboratories equipped to perform chemical treatment of waste, the following protocol details a method for the degradation of aromatic amines like this compound using potassium permanganate.

Experimental Protocol: Oxidation of Aromatic Amines

This procedure should be carried out in a fume hood with appropriate PPE.

Reagent/EquipmentSpecificationQuantity
Aromatic Amine (e.g., this compound)N/A0.01 mol
Sulfuric Acid1.7 N3 L
Potassium Permanganate0.2 M1 L
Flask5 L1

Procedure:

  • In a 5-L flask, prepare a solution of 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid.

  • Add 1 L of 0.2 M potassium permanganate to the solution.

  • Allow the mixture to stand at room temperature for 8 hours.

  • After the reaction period, slowly add a reducing agent to neutralize the excess permanganate.

This method, adapted from established guidelines for the degradation of aromatic amines, offers a viable in-lab treatment option prior to final disposal.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe segregate Segregate from Incompatibles (Acids, Oxidizers) ppe->segregate container Waste Collection in Labeled, Sealed Container segregate->container spill Spill Occurs? cleanup Clean up with Inert Absorbent Place in Labeled Container spill->cleanup Yes disposal_options Select Disposal Method spill->disposal_options No cleanup->container container->spill incineration Licensed Incineration disposal_options->incineration Option 1 landfill Licensed Landfill disposal_options->landfill Option 2 chemical_treatment In-Lab Chemical Treatment (e.g., Oxidation) disposal_options->chemical_treatment Option 3 (If equipped) consult Consult Waste Management Authority incineration->consult landfill->consult empty_container Empty Container? consult->empty_container triple_rinse Triple Rinse Container Collect First Rinsate as Waste empty_container->triple_rinse Yes end End of Process empty_container->end No dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container dispose_container->end chemical_treatment->consult

References

Essential Safety and Logistical Information for Handling 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 4-Ethylaniline are paramount. This guide provides immediate, essential procedural information to ensure laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield are required to prevent eye contact. Standard safety glasses are not sufficient. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are generally recommended for handling aromatic amines; however, it is crucial to consult the glove manufacturer's specific chemical resistance data. A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Quantitative Data Summary

The following table outlines key quantitative data for this compound. While no specific occupational exposure limits (PELs or TLVs) have been established for this compound, it should be handled as a toxic substance.[3]

PropertyValue
CAS Number 589-16-2[4][5][6][7][8][9]
Molecular Formula C₈H₁₁N[5][6][7][8]
Molecular Weight 121.18 g/mol [5][6][7][8]
Appearance Colorless to pale yellow liquid or solid.[4]
Boiling Point 214-216 °C[6][10][11]
Melting Point -5 °C[6][10][11]
Flash Point 85 °C (185 °F) - closed cup[6]
Specific Gravity 0.970 - 0.975[6][10]

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational for all manipulations of the compound.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in the table above.

  • Carefully weigh and transfer the chemical within the fume hood to avoid the generation of dust or aerosols.

  • Keep the container tightly closed when not in use.[4]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[10]

  • Wash hands thoroughly after handling.[2]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]

  • Spill: For minor spills, absorb with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4] For major spills, evacuate the area and alert emergency responders.[2]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound separately from other waste streams.

  • Use only approved, chemically resistant containers for waste collection (e.g., high-density polyethylene - HDPE).

  • Ensure containers are in good condition and have a secure, leak-proof lid.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[4]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Disposal must be conducted at an approved waste disposal plant.[5][10] This may involve incineration in a licensed apparatus after admixture with a suitable combustible material or burial in a licensed landfill.[2]

Experimental Workflow Diagram

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh/Transfer Chemical prep_materials->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_observe Record Observations handle_reaction->handle_observe cleanup_decontaminate Decontaminate Glassware handle_observe->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_label Label Waste Container cleanup_segregate->cleanup_label disp_storage Store in Designated Area cleanup_label->disp_storage disp_contact Contact EHS/Contractor disp_storage->disp_contact disp_pickup Arrange for Pickup disp_contact->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.